1-(5-Bromoquinoxalin-6-yl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromoquinoxalin-6-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4S/c10-7-5(14-9(11)15)1-2-6-8(7)13-4-3-12-6/h1-4H,(H3,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURGDIYVXQDVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842138-74-3 | |
| Record name | 1-(5-Bromoquinoxalin-6-yl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842138743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-BROMOQUINOXALIN-6-YL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S694C8M2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(5-Bromoquinoxalin-6-yl)thiourea CAS 842138-74-3 properties
An In-depth Technical Guide to 1-(5-Bromoquinoxalin-6-yl)thiourea (CAS 842138-74-3)
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods related to this compound. The information is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a heterocyclic organic compound. It is recognized as a key intermediate and impurity in the synthesis of Brimonidine, a medication used to treat glaucoma and ocular hypertension.[1][2] Its identity as "Brimonidine Related Compound B" or "Brimonidine EP Impurity D" is noted in pharmacopoeial contexts.[2][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 842138-74-3 | [1][4][5][6][7] |
| Molecular Formula | C₉H₇BrN₄S | [1][7] |
| Molecular Weight | 283.15 g/mol | [1][7] |
| Appearance | Pale Yellow or Off-White Solid | [7] |
| Melting Point | 198-202 °C | [1] |
| Boiling Point (Predicted) | 435.4 ± 55.0 °C | [1] |
| Solubility | Slightly soluble in acetone (heated), sparingly soluble in DMSO (heated), very slightly soluble in methanol (heated) | [1] |
| IUPAC Name | (5-bromoquinoxalin-6-yl)thiourea | |
| Synonyms | N-(5-Bromo-6-quinoxalinyl)thiourea, Brimonidine EP Impurity D, Brimonidine Related Compound B | [1][2][6] |
Synthesis and Logical Relationships
The primary role of this compound is as an intermediate in the synthesis of Brimonidine.[1] Its synthesis typically starts from 5-bromo-6-aminoquinoxaline.
A general synthetic pathway involves the reaction of 5-bromo-6-aminoquinoxaline with a thiocarbonylating agent. One documented method involves treating 6-amino-5-bromo quinoxaline with benzoyl chloride and ammonium thiocyanate to yield the target thiourea compound.
Below is a diagram illustrating the logical relationship of this compound as an intermediate in the synthesis of Brimonidine.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, which is common for pharmaceutical intermediates. However, based on related syntheses, a general procedure can be outlined.
General Synthesis of this compound:
-
Reactants: 5-Bromo-6-aminoquinoxaline is the key starting material.[8] Thiophosgene or a combination of benzoyl chloride and ammonium thiocyanate can be used as the thiocarbonylating agent.
-
Reaction Conditions: The reaction is typically carried out in an organic solvent. The specific temperature and reaction time would depend on the chosen reagents.
-
Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography.
Analytical Characterization:
The identification and characterization of this compound and its related impurities are crucial for quality control in the manufacturing of Brimonidine. The following analytical techniques are typically employed:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of the compound and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the compound and its byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
The workflow for the analysis of impurities in Brimonidine, including this compound, is depicted below.
Biological Activity
There is a lack of specific studies on the biological activity or toxicological profile of this compound itself. Research has primarily focused on its parent compound, Brimonidine.
For context, the quinoxaline and thiourea scaffolds, which form the core of this molecule, are known to be present in various biologically active compounds. Quinoxaline derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] Similarly, thiourea derivatives have shown diverse biological applications. It is important to note that this general information does not imply any specific biological activity for this compound, and dedicated studies would be required to assess its pharmacological profile.
Conclusion
This compound is a well-characterized compound primarily of interest as an intermediate and impurity in the synthesis of the pharmaceutical agent Brimonidine. Its physicochemical properties are documented, and its synthesis is understood within the context of Brimonidine production. While specific biological activity data for this compound is not available, its chemical properties and relationship to a widely used drug make it a relevant molecule for study in the fields of pharmaceutical chemistry and drug development.
References
- 1. 5-Bromoquinazolin-6-ylthiourea | 842138-74-3 [chemicalbook.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]
- 4. This compound | C9H7BrN4S | CID 26966634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. wisdomchem.com [wisdomchem.com]
- 8. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(5-Bromoquinoxalin-6-yl)thiourea molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea. It is a known process-related impurity in the manufacturing of Brimonidine, an alpha-2 adrenergic agonist used in the treatment of glaucoma and ocular hypertension. This document summarizes key chemical and physical properties, outlines a known synthetic route, and discusses its relevance within the pharmaceutical industry. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a related synthesis is provided.
Molecular Structure and Chemical Formula
This compound is a heterocyclic compound containing a quinoxaline core substituted with a bromine atom and a thiourea group. Its chemical structure and key identifiers are detailed below.
Table 1: Chemical and Physical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C9H7BrN4S |
| Molecular Weight | 283.15 g/mol [1][2] |
| CAS Number | 842138-74-3[1][2] |
| IUPAC Name | (5-bromoquinoxalin-6-yl)thiourea[1] |
| Synonyms | N-(5-Bromo-6-quinoxalinyl)thiourea, Brimonidine Impurity D, Brimonidine Related Compound B[1][4] |
| Appearance | Slight Yellow Powder[2] |
| Melting Point | 198-202 °C |
Synthesis
The synthesis of this compound is primarily of interest in the context of pharmaceutical manufacturing, where it arises as an impurity in the synthesis of Brimonidine.[4] A common route to Brimonidine involves the reaction of 5-bromo-6-aminoquinoxaline with a thiocyanate source to form the corresponding thiourea derivative.
A general method for the synthesis of quinoxaline thiourea derivatives involves the reaction of the corresponding aminoquinoxaline with benzoyl isothiocyanate. This approach, while not specific to the title compound, provides a foundational experimental protocol.
Experimental Protocol: General Synthesis of a Quinoxaline Thiourea Derivative
The following is a representative protocol for the synthesis of a quinoxaline thiourea from an aminoquinoxaline, which can be adapted for the synthesis of this compound.
Materials:
-
5-bromo-6-aminoquinoxaline
-
Benzoyl isothiocyanate
-
Acetone
-
Ammonium hydroxide
Procedure:
-
A solution of benzoyl isothiocyanate in acetone is added dropwise to a stirred solution of 5-bromo-6-aminoquinoxaline in acetone at room temperature.
-
The reaction mixture is stirred for a specified period, typically several hours, until the reaction is complete (monitored by TLC).
-
The resulting precipitate, a benzoylthiourea intermediate, is collected by filtration.
-
The intermediate is then hydrolyzed by heating with a solution of ammonium hydroxide to yield the desired N-(quinoxalin-6-yl)thiourea.
-
The product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
It is important to note that this is a generalized procedure and optimization of reaction conditions, such as reaction time, temperature, and purification methods, would be necessary for the specific synthesis of this compound.
Logical Workflow of Formation as a Brimonidine Impurity
As this compound is primarily documented as an impurity in the synthesis of Brimonidine, its formation is a critical consideration for process chemists in the pharmaceutical industry. The following diagram illustrates the logical workflow where this thiourea derivative can arise as an intermediate or a byproduct.
Caption: Formation of this compound as an intermediate.
Biological Activity and Toxicological Profile
There is a significant lack of publicly available data on the specific biological activity, pharmacology, and toxicology of this compound. Its primary characterization is as a process-related impurity in the active pharmaceutical ingredient (API) Brimonidine.[4]
In the context of drug development, all impurities above a certain threshold must be identified and their potential for toxicity evaluated. The presence of this compound in Brimonidine formulations is therefore carefully controlled and monitored.
While no specific data exists for this compound, the broader classes of thiourea and quinoxaline derivatives are known to exhibit a wide range of biological activities. However, extrapolation of these activities to this specific molecule would be speculative without dedicated experimental evidence.
Conclusion
This compound is a well-characterized chemical compound with a defined molecular structure and formula. Its significance is rooted in its role as a known impurity in the synthesis of the ophthalmic drug Brimonidine. While synthetic routes to this class of compounds are established, there is a notable absence of specific pharmacological and toxicological data in the public domain. For researchers and professionals in drug development, the primary focus concerning this molecule is on its detection, control, and minimization during the manufacturing of Brimonidine to ensure the safety and purity of the final pharmaceutical product. Further research into the biological effects of this and other related impurities could provide valuable insights into the safety profiles of synthetic pharmaceuticals.
References
Spectral and Methodological Analysis of 1-(5-Bromoquinoxalin-6-yl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Synthesis
1-(5-Bromoquinoxalin-6-yl)thiourea is a derivative of quinoxaline, a heterocyclic compound that is a key structural component in various biologically active molecules. The thiourea group attached to the quinoxaline ring provides additional functional handles for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug development.[1]
The synthesis of this compound typically starts from 5-bromo-6-aminoquinoxaline.[2][3] A common method involves the reaction of 5-bromo-6-aminoquinoxaline with a thiocarbonylating agent.
Caption: General synthetic scheme for this compound.
Spectral Data
The following tables summarize the predicted spectral data for this compound based on typical values for quinoxaline and thiourea derivatives.[4][5][6][7][8]
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H2, H3 (Quinoxaline) | 8.5 - 9.0 | d | Protons on the pyrazine ring are typically deshielded. |
| H7, H8 (Quinoxaline) | 7.5 - 8.5 | m | Aromatic protons on the benzene ring. |
| NH (Thiourea) | 8.0 - 10.0 | br s | Broad singlet, chemical shift can vary with solvent and concentration. |
| NH₂ (Thiourea) | 7.0 - 9.0 | br s | Broad singlet, chemical shift can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=S (Thiourea) | 180 - 190 | Characteristic chemical shift for a thiocarbonyl carbon.[9] |
| Quaternary Carbons (Quinoxaline) | 140 - 155 | Bridgehead carbons and carbon attached to nitrogen. |
| CH Carbons (Quinoxaline) | 125 - 140 | Aromatic carbons in the quinoxaline ring system.[4][10] |
| C-Br (Quinoxaline) | 110 - 120 | Carbon atom directly attached to the bromine. |
| C-N (Quinoxaline) | 135 - 145 | Carbon atom attached to the thiourea nitrogen. |
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Thiourea) | 3200 - 3400 | Medium to Strong, Broad | Associated with the NH and NH₂ groups of the thiourea moiety.[5][7] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of the quinoxaline ring protons. |
| C=N Stretch (Quinoxaline) | 1600 - 1650 | Medium | From the pyrazine ring of the quinoxaline. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands expected from the quinoxaline ring. |
| C=S Stretch (Thiourea) | 1100 - 1300 | Medium to Strong | Thioamide C=S stretching vibration.[5] |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 282/284 | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| [M+H]⁺ | 283/285 | Protonated molecular ion, also showing the bromine isotope pattern. |
| Fragments | Varies | Fragmentation would likely involve loss of the thiourea side chain and cleavage of the quinoxaline ring.[11][12] |
Experimental Protocols
The following are general experimental protocols for the synthesis and spectral analysis of organic compounds like this compound.
Synthesis Protocol
A representative synthesis would involve the reaction of 5-bromo-6-aminoquinoxaline with an equimolar amount of a thiocarbonylating agent, such as benzoyl isothiocyanate, in a suitable solvent like acetone or tetrahydrofuran (THF). The reaction mixture would be stirred at room temperature or heated under reflux until completion, monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated by filtration or extraction and purified by recrystallization or column chromatography.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, a background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a synthesized organic compound using spectroscopic methods.
Caption: Workflow for synthesis and spectral characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate - Google Patents [patents.google.com]
- 4. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. compoundchem.com [compoundchem.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Multifaceted Biological Potential of Quinoxaline-Thiourea Compounds: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of quinoxaline-thiourea derivatives for researchers, scientists, and drug development professionals.
The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] Among these, quinoxaline-thiourea compounds have emerged as a particularly promising class, exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, and antiviral activities. This technical guide provides a comprehensive overview of the current state of research on quinoxaline-thiourea compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Quinoxaline-thiourea derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell growth and survival.[5][6]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of several quinoxaline-thiourea and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIc | 1-(4-chlorophenyl)-3-(4-((6-methylquinoxalin-2-yl)amino)phenyl)urea | HCT116 (Colon) | 2.5 | [3] |
| MCF-7 (Breast) | 9 | [3] | ||
| VIIIa | 1-phenyl-3-(4-((6-methylquinoxalin-2-yl)amino)phenyl)urea | HepG2 (Liver) | 9.8 | [3] |
| XVa | N-(4-chlorophenyl)-3-((6-methylquinoxalin-2-yl)amino)benzamide | HCT116 (Colon) | 4.4 | [3] |
| MCF-7 (Breast) | 5.3 | [3] | ||
| VIId | N-(4-((6-methylquinoxalin-2-yl)amino)phenyl)benzamide | HCT-116 (Colon) | 7.8 | [3] |
| Compound 19 | 1-(3-(trifluoromethyl)phenyl)-3-(4-(quinoxalin-2-yloxy)phenyl)urea | MGC-803 (Gastric) | 9 | [4] |
| HeLa (Cervical) | 12.3 | [4] | ||
| NCI-H460 (Lung) | 13.3 | [4] | ||
| Compound 20 | 1-(4-fluorophenyl)-3-(4-(quinoxalin-2-yloxy)phenyl)urea | T-24 (Bladder) | 8.9 | [4] |
| HeLa (Cervical) | 12.3 | [4] | ||
| Compound IV | Quinoxaline derivative | PC-3 (Prostate) | 2.11 | [7][8] |
| Compound III | Quinoxaline derivative | PC-3 (Prostate) | 4.11 | [7][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The IC50 values are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability.[9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells and can be quantified spectrophotometrically.[10]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubated overnight to allow for attachment.[11]
-
Compound Treatment: The cells are treated with various concentrations of the quinoxaline-thiourea compounds, typically in serial dilutions. Control wells with untreated cells and blank wells with only media are included.[11]
-
Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[11]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours.[12]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways in Anticancer Activity
Quinoxaline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One of the primary mechanisms is the induction of apoptosis, or programmed cell death.[5] Some compounds have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[8]
Furthermore, quinoxaline-thiourea and related compounds can act as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][13]
Induction of apoptosis by quinoxaline-thiourea compounds.
Inhibition of the VEGFR-2 signaling pathway.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoxaline derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The inclusion of a thiourea moiety can enhance this antimicrobial potential.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2d | Escherichia coli | 8 | [14] |
| 3c | Escherichia coli | 8 | [14] |
| 4 | Staphylococcus aureus | 16 | [14] |
| 6a | Staphylococcus aureus | 16 | [14] |
| 10 | Candida albicans | 16 | [14] |
| 10 | Aspergillus flavus | 16 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC values are typically determined using the broth microdilution method.[2][16]
Principle: This method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium to find the lowest concentration that inhibits growth.[17]
Procedure:
-
Inoculum Preparation: A standardized bacterial suspension is prepared, usually adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to the final inoculum concentration.[16]
-
Compound Dilution: Two-fold serial dilutions of the quinoxaline-thiourea compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[2]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.[16]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]
Workflow for MIC determination by broth microdilution.
Antiviral Activity: A Frontier in Quinoxaline-Thiourea Research
The exploration of quinoxaline-thiourea compounds as antiviral agents is an emerging area of research.[18] Specific derivatives have shown promise against certain viruses, indicating a potential for the development of novel antiviral therapies.
Quantitative Antiviral Activity Data
A notable example is the activity of a specific quinoxaline-thiourea derivative against Herpes Simplex Virus (HSV).
| Compound | Virus | Assay | Result | Concentration | Reference |
| 1-(4-chloro-8-methyl[1][5][16]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Plaque Reduction | 25% reduction in plaques | 20 µg/mL | [18] |
Experimental Protocol: Plaque Reduction Assay
The antiviral activity is often assessed using a plaque reduction assay.[1]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[1]
Procedure:
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.[18]
-
Compound and Virus Incubation: The cells are treated with different concentrations of the antiviral compound. Subsequently, the cells are infected with a known amount of virus that produces a countable number of plaques.[1]
-
Overlay: After a period for viral adsorption, the liquid medium is removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells, thus ensuring the formation of distinct plaques.[1]
-
Incubation: The plates are incubated for several days to allow for plaque development.[1]
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, uninfected cells. The number of plaques in the treated wells is counted and compared to the untreated virus control wells.[1]
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration, and the concentration that reduces the plaque number by 50% (IC50) can be determined.
Workflow for the plaque reduction assay.
Conclusion and Future Directions
Quinoxaline-thiourea compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer cells, bacteria, fungi, and viruses highlights their potential to address significant unmet medical needs. Future research should focus on synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are necessary to evaluate their pharmacokinetic properties, safety profiles, and therapeutic efficacy in preclinical models, paving the way for their potential clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. arcjournals.org [arcjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(5-Bromoquinoxalin-6-yl)thiourea as a Brimonidine Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromoquinoxalin-6-yl)thiourea, a known process-related impurity in the synthesis of the ophthalmic drug Brimonidine. This document details the chemical identity, potential formation pathways, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it outlines a proposed synthesis protocol for the impurity to be used as a reference standard and discusses the potential biological implications based on the known activities of related quinoxaline derivatives. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Brimonidine.
Introduction
Brimonidine is a selective alpha-2 adrenergic agonist used primarily to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As with any active pharmaceutical ingredient (API), the purity of Brimonidine is critical to its safety and efficacy. During the synthesis of Brimonidine, various impurities can arise from starting materials, intermediates, or side reactions. One such process-related impurity is this compound, also identified as Brimonidine EP Impurity D or Brimonidine Related Compound B. Understanding the formation and control of this impurity is essential for ensuring the quality of the final drug product.
Chemical Identity and Properties
This compound is a thiourea derivative of the quinoxaline heterocyclic system. Its chemical properties are summarized in the table below.
| Property | Value |
| Systematic Name | This compound |
| Synonyms | Brimonidine EP Impurity D, Brimonidine Related Compound B |
| CAS Number | 842138-74-3 |
| Molecular Formula | C₉H₇BrN₄S |
| Molecular Weight | 283.15 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Sparingly soluble in DMSO and methanol |
Formation Pathway
The formation of this compound is closely linked to the synthetic route of Brimonidine. A common starting material for Brimonidine synthesis is 5-bromo-6-aminoquinoxaline. In many synthetic schemes, this starting material is reacted with a thiocarbonyl source, such as thiophosgene, to introduce the isothiocyanate functional group, forming the intermediate 5-bromo-6-isothiocyanatoquinoxaline. This highly reactive intermediate is then typically reacted with ethylenediamine to form the final Brimonidine molecule.
However, under certain reaction conditions, the 5-bromo-6-aminoquinoxaline can react with a thiocyanating agent or a precursor to form the thiourea impurity directly. The presence of unreacted 5-bromo-6-aminoquinoxaline or the degradation of the isothiocyanate intermediate in the presence of a sulfur source could also lead to the formation of this impurity.
Experimental Protocols
Proposed Synthesis of this compound (Reference Standard)
Materials:
-
5-bromo-6-aminoquinoxaline
-
Ammonium thiocyanate or potassium thiocyanate
-
Hydrochloric acid
-
Suitable solvent (e.g., ethanol, acetonitrile)
-
Water
Procedure:
-
Dissolve 5-bromo-6-aminoquinoxaline in a suitable solvent.
-
Add an equimolar amount of ammonium thiocyanate or potassium thiocyanate to the solution.
-
Add a catalytic amount of hydrochloric acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its identity and purity.
Analytical Method for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Brimonidine and its impurities. A general HPLC method that can be adapted for the detection and quantification of this compound is described below.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile, methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of quantifying this compound in Brimonidine samples.
Quantitative Data and Acceptance Criteria
Specific pharmacopoeial limits for this compound have not been explicitly detailed in the readily available literature. However, general guidelines for impurities in new drug substances (ICH Q3A) can be applied. For an impurity with an unknown toxicological profile, the identification threshold is typically 0.10% and the qualification threshold is 0.15% for a maximum daily dose of ≤ 2g. One study noted the detection of an unknown impurity in stability batches of Brimonidine tartrate at levels ranging from 0.03% to 0.06%, which provides an indication of the potential levels of process-related impurities that may be present.
| Parameter | Guideline/Observation |
| ICH Identification Threshold | 0.10% |
| ICH Qualification Threshold | 0.15% |
| Observed Impurity Levels (general) | 0.03% - 0.06% (for an unspecified impurity) |
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the effect on signaling pathways of this compound. However, the quinoxaline moiety is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of quinoxaline have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Given that this compound is a structural analogue of a key intermediate in the synthesis of Brimonidine, it is plausible that it could interact with biological targets, although its specific activity and potency are unknown. Further toxicological and pharmacological studies would be necessary to elucidate any potential biological effects of this impurity.
Conclusion
This compound is a significant process-related impurity in the manufacture of Brimonidine. Its formation is linked to the common synthetic routes involving 5-bromo-6-aminoquinoxaline. While specific quantitative limits are not publicly defined, its levels should be controlled according to established regulatory guidelines for pharmaceutical impurities. The development of a robust analytical method for its detection and quantification is crucial for quality control. Although the specific biological activity of this impurity is unknown, the broad bioactivity of the quinoxaline scaffold warrants careful control of its presence in the final Brimonidine drug product. This technical guide provides a foundational understanding for professionals working with Brimonidine to ensure its quality and safety.
Literature review of quinoxalinyl-thiourea compounds
An In-depth Technical Guide on Quinoxalinyl-Thiourea Compounds for Drug Discovery
This guide provides a comprehensive literature review of quinoxalinyl-thiourea compounds, focusing on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals working in medicinal chemistry and oncology.
Introduction
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The incorporation of a thiourea moiety [-NH-C(=S)-NH-] into the quinoxaline framework has been a successful strategy for developing potent therapeutic agents. The thiourea group acts as a versatile pharmacophore, capable of forming multiple hydrogen bonds with biological targets, thereby enhancing binding affinity and modulating activity.[5][6] This review focuses specifically on quinoxalinyl-thiourea derivatives, summarizing their synthesis, quantitative biological data, and key mechanisms of action.
Synthesis of Quinoxalinyl-Thiourea Compounds
The synthesis of quinoxalinyl-thiourea derivatives typically follows a multistep pathway, beginning with the formation of the core quinoxaline ring system. A common and effective method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] The resulting quinoxaline is then functionalized, often via chlorination, to introduce a reactive site for subsequent coupling reactions.
A representative synthetic route proceeds by first coupling a chloroquinoxaline intermediate with a diamine, such as p-phenylenediamine, to form an amino-quinoxalinyl scaffold.[8] This intermediate is then reacted with a suitably substituted phenyl isothiocyanate to yield the final 1,3-disubstituted quinoxalinyl-thiourea compound.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of certain novel quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(5-Bromoquinoxalin-6-yl)thiourea: An Essential Intermediate in Drug Development
Abstract
This document provides a detailed application note and a comprehensive protocol for the synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea, a key intermediate in the development of pharmacologically active compounds, notably as a precursor to the glaucoma medication Brimonidine. This protocol is designed for researchers and scientists in the fields of medicinal chemistry and drug development. The synthesis involves the reaction of 5-Bromo-6-aminoquinoxaline with benzoyl isothiocyanate, followed by hydrolysis. This document outlines the necessary reagents, equipment, and a step-by-step procedure, including reaction monitoring, work-up, and purification. Additionally, it includes a summary of key quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. This compound serves as a crucial building block in the synthesis of more complex molecules. Its established role as an impurity and intermediate in the synthesis of Brimonidine underscores its importance in pharmaceutical manufacturing and quality control. The thiourea moiety, in conjunction with the bromo-substituted quinoxaline core, offers multiple reactive sites for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs. This protocol details a reliable method for the preparation of this important intermediate.
Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | C₉H₇BrN₄S | [1][2] |
| Molecular Weight | 283.15 g/mol | [1][2] |
| Appearance | Pale yellow to slight yellow solid/powder | [3] |
| Melting Point | 198-202 °C | [2] |
| Purity (Typical) | ≥98% (HPLC) | [3] |
| Storage | Sealed in a dry place at room temperature | [2] |
Experimental Protocol
This protocol is adapted from established methods for the synthesis of aryl thioureas from the corresponding aryl amines.[4][5]
Materials and Equipment:
-
5-Bromo-6-aminoquinoxaline
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
Step 1: In situ generation of Benzoyl Isothiocyanate
-
In a dry round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in acetone.
-
To this solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
Stir the mixture for 30-60 minutes. The formation of a white precipitate (ammonium chloride) indicates the in-situ generation of benzoyl isothiocyanate.
Step 2: Formation of N-Benzoyl-N'-(5-bromoquinoxalin-6-yl)thiourea
-
To the mixture from Step 1, add a solution of 5-bromo-6-aminoquinoxaline (1.0 equivalent) in acetone.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material (5-bromo-6-aminoquinoxaline) is consumed, cool the reaction mixture to room temperature.
Step 3: Hydrolysis to this compound
-
To the cooled reaction mixture, add a solution of sodium hydroxide (2.0 equivalents) in a mixture of water and ethanol.
-
Stir the mixture at room temperature. The hydrolysis of the benzoyl group is typically complete within a few hours. Monitor the reaction by TLC.
-
Once the hydrolysis is complete, neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 7.
-
The product will precipitate out of the solution.
Step 4: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the product under vacuum to obtain this compound as a pale yellow solid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
HPLC method for detection of 1-(5-Bromoquinoxalin-6-yl)thiourea
An HPLC (High-Performance Liquid Chromatography) method has been developed for the detection and quantification of 1-(5-Bromoquinoxalin-6-yl)thiourea. This compound is a known process-related impurity in the synthesis of Brimonidine Tartrate, an active pharmaceutical ingredient[1][2][3]. The method is based on reversed-phase chromatography, which is a common technique for the separation of organic molecules[4][5][6][7].
The developed protocol provides a robust and reliable method for researchers, scientists, and drug development professionals to accurately measure this compound in various samples.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation[8].
-
Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
-
Reagents:
Chromatographic Conditions
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid[9][11]
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-30 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 236 nm (based on the thiourea chromophore, a UV scan is recommended to determine the optimal wavelength)[10][12]
Sample Preparation
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Further dilute the stock solution to prepare working standards of desired concentrations.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase or a suitable solvent to a known concentration. For other matrices, an appropriate extraction method may be required.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC method. These values should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key considerations for HPLC method development for this compound.
References
- 1. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]
- 4. jordilabs.com [jordilabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 12. Thiourea | SIELC Technologies [sielc.com]
Application Note & Protocol: Analytical Method Validation for the Determination of Brimonidine Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimonidine, an alpha-2 adrenergic agonist, is a widely used medication for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] The manufacturing process and storage of brimonidine tartrate can lead to the formation of impurities, which may affect the safety and efficacy of the drug product.[] Therefore, a robust, validated analytical method is crucial for the identification and quantification of these impurities to ensure the quality and stability of brimonidine formulations.
This document provides a detailed application note and a comprehensive protocol for the validation of a stability-indicating analytical method for brimonidine impurities, adhering to the International Council for Harmonisation (ICH) guidelines.[3][4] The described method is based on Ultra-Performance Liquid Chromatography (UPLC), a technique that offers rapid and high-resolution separation.[5][6][7]
Analytical Method Overview
The proposed method utilizes reverse-phase UPLC coupled with a photodiode array (PDA) detector for the separation and quantification of brimonidine and its potential impurities. This method is designed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[8][9]
Key Method Parameters:
-
Instrumentation: UPLC system with a PDA or UV detector.
-
Column: A C8 or C18 column is typically used for efficient separation.[6]
-
Mobile Phase: A gradient elution using a buffer (e.g., phosphate or heptafluorobutyric acid) and an organic modifier (e.g., acetonitrile and/or methanol) is commonly employed.[7][9]
-
Detection: UV detection at approximately 246-248 nm is suitable for brimonidine and its related substances.[6][10]
Experimental Protocols
Materials and Reagents
-
Brimonidine Tartrate Reference Standard
-
Brimonidine Impurity Reference Standards (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (or other suitable buffer salt)
-
Orthophosphoric Acid or Triethylamine (for pH adjustment)
-
Purified Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 30 °C |
| Injection Volume | 1.5 - 10 µL[5][6] |
| Detection Wavelength | 248 nm[6] |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve brimonidine tartrate reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration (e.g., 400 µg/mL).[6]
-
Impurity Stock Solutions: If available, prepare individual stock solutions of known brimonidine impurities.
-
Spiked Sample Solution: Prepare a solution of brimonidine tartrate and spike it with known amounts of impurities to a target concentration (e.g., at the reporting threshold of 0.1%).
-
Sample Solution: Prepare the drug substance or product sample at a concentration similar to the standard stock solution.
Method Validation Protocol
The analytical method validation is performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[4][11]
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five or six times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates for the brimonidine peak.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
Specificity (Forced Degradation)
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.
Procedure: Forced degradation studies are conducted by subjecting a solution of brimonidine tartrate to various stress conditions.[5][9]
-
Acid Hydrolysis: Treat the sample solution with 0.1N HCl at 60°C for 24 hours.[9]
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 60°C for 2 hours.[9]
-
Oxidative Degradation: Treat the sample solution with 3-6% H₂O₂ at room temperature for 24 hours.[9][12] Brimonidine has been shown to be particularly susceptible to oxidative stress.[5][6]
-
Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 105°C) for a specified period.[9]
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and cool white fluorescent light.[12]
Analyze the stressed samples and compare the chromatograms to that of an unstressed sample. Peak purity analysis should be performed using the PDA detector to ensure that the brimonidine peak is free from co-eluting impurities.
Caption: Workflow for Forced Degradation Studies.
Linearity
Purpose: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.
Procedure:
-
Prepare a series of at least five solutions of brimonidine and its impurities at different concentrations, ranging from the limit of quantitation (LOQ) to 150% of the specification limit.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999 for brimonidine and its impurities.[6]
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare a placebo (if analyzing a drug product) and spike it with known amounts of brimonidine and its impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each component.
Acceptance Criteria:
-
The mean recovery should be within 97.0% to 103.0%.[13]
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of brimonidine spiked with impurities at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Procedure: These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
-
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
-
Analyze a sample under each of these modified conditions.
-
Evaluate the impact on system suitability parameters and the quantification of impurities.
Acceptance Criteria:
-
System suitability parameters should still be met, and the results should not be significantly affected by the variations.
Data Presentation
All quantitative data from the validation studies should be summarized in tables for clear comparison and reporting.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| RSD of Peak Area (%) | ≤ 2.0 | |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 |
Table 2: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Brimonidine | 0.5 - 7.5[10] | ≥ 0.999 |
| Impurity A | ≥ 0.999 | |
| Impurity B | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | RSD (%) |
| Brimonidine | 50% | ||
| 100% | |||
| 150% | |||
| Impurity A | 50% | ||
| 100% | |||
| 150% |
Table 4: Precision Data
| Analyte | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| Brimonidine | ||
| Impurity A | ||
| Impurity B |
Table 5: LOD and LOQ Results
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Brimonidine | 0.15[10] | 0.5[10] |
| Impurity A | ||
| Impurity B |
Table 6: Robustness Study Results
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | |
| Column Temperature | ± 2 °C | |
| Mobile Phase pH | ± 0.2 |
Signaling Pathways and Logical Relationships
The validation of an analytical method follows a logical progression of experiments designed to demonstrate its suitability for the intended purpose.
Caption: Logical Flow of Analytical Method Validation.
Conclusion
This application note provides a comprehensive framework and detailed protocols for the validation of a UPLC method for the determination of brimonidine impurities. By following these guidelines and meticulously documenting the results, researchers, scientists, and drug development professionals can ensure the development of a robust, reliable, and compliant analytical method for quality control and stability testing of brimonidine tartrate. The successful validation of such a method is a critical step in ensuring the safety and efficacy of the final drug product.
References
- 1. Brimonidine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single quad mass analyzer coupled UPLC method for impurity profile of Brimonidine tartrate and Timolol maleate: Application in their binary mixture ophthalmic formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. database.ich.org [database.ich.org]
- 12. ijbpas.com [ijbpas.com]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 1-(5-Bromoquinoxalin-6-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The quinoxaline scaffold is a key feature in various compounds with demonstrated cytotoxic effects, often attributed to their ability to induce apoptosis. Similarly, thiourea derivatives have shown promise as anticancer agents by targeting various cellular pathways involved in cancer progression.[1] The compound 1-(5-Bromoquinoxalin-6-yl)thiourea incorporates both of these important pharmacophores, suggesting its potential as a cytotoxic agent.
These application notes provide a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for assessing cell viability.[2] Additionally, a potential signaling pathway for the induction of apoptosis is presented, which can serve as a basis for mechanistic studies.
Quantitative Data Summary
As of the latest literature review, specific experimental data on the in vitro cytotoxicity of this compound is not publicly available. The following table is provided as a template to be populated with experimentally determined 50% inhibitory concentration (IC₅₀) values. For context, various quinoxaline and thiourea derivatives have exhibited IC₅₀ values ranging from nanomolar to micromolar concentrations against different cancer cell lines.[3][4]
| Cell Line | Cancer Type | Incubation Time (hrs) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | [Experimental Data] |
| HeLa | Cervical Cancer | 48 | [Experimental Data] |
| A549 | Lung Carcinoma | 48 | [Experimental Data] |
| HCT116 | Colon Carcinoma | 48 | [Experimental Data] |
| PC-3 | Prostate Cancer | 48 | [Experimental Data] |
Note: The above table is a template. IC₅₀ values must be determined experimentally.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6] The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assessment of this compound.
Potential Signaling Pathway: Intrinsic Apoptosis
Quinoxaline derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death.
Caption: A potential intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. Thiourea, N-(2-aminoethyl)-N'-(5-bromo-6-quinoxalinyl)- | 134892-47-0 [chemicalbook.com]
- 4. store.usp.org [store.usp.org]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 7. usbio.net [usbio.net]
- 8. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]
- 9. This compound | LGC Standards [lgcstandards.com]
Application Notes & Protocols: Antimicrobial Screening of Novel Quinoxaline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active agents.[1] These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The structural similarity of the quinoxaline nucleus to other aromatic systems like quinoline and naphthalene makes it a promising framework for developing new therapeutic agents, potentially circumventing existing resistance mechanisms.[4] Synthetic quinoxaline moieties are integral to several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors.[1] This document provides detailed protocols for the antimicrobial screening of novel quinoxaline derivatives and presents representative data to guide researchers in this field.
Experimental Protocols
Protocol 1: Agar Disc Diffusion Assay
This method is a widely used qualitative or semi-quantitative technique to assess the antimicrobial susceptibility of microorganisms to a test compound.[5] It relies on the diffusion of the compound from a paper disc into an agar medium inoculated with the target microbe.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth (approx. 4 mm).[6] Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. Allow the plate to dry for a few minutes.[5]
-
Compound and Disc Preparation: Dissolve the synthesized quinoxaline derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a known concentration (e.g., 10 mg/mL).[1][2] Impregnate sterile blank paper discs (6 mm in diameter) with a specific volume of the compound solution (e.g., 5 µL) to achieve a desired final concentration per disc (e.g., 50 µ g/disc ).[1][2] Allow the solvent to evaporate completely.
-
Disc Placement: Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates. Gently press each disc to ensure complete contact with the agar. Also place a positive control disc (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disc (impregnated with the solvent, e.g., DMSO) on the plate.[1]
-
Incubation: Invert the plates and incubate under appropriate conditions. For bacteria, incubate at 37°C for 24 hours.[1] For fungi, incubate at 22-28°C for 48 hours.[1][2]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm).[7]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Developing a Reference Standard for 1-(5-Bromoquinoxalin-6-yl)thiourea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of 1-(5-Bromoquinoxalin-6-yl)thiourea as a chemical reference standard. This compound is a known impurity of Brimonidine, a selective alpha-2 adrenergic receptor agonist.[1][2] The establishment of a well-characterized reference standard is crucial for the accurate identification, quantification, and quality control of Brimonidine in pharmaceutical formulations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard. The following table summarizes key computed and experimentally observed data.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₄S | [3][4] |
| Molecular Weight | 283.15 g/mol | [2][4] |
| CAS Number | 842138-74-3 | [2][3] |
| Appearance | Pale Yellow Solid | [4][5] |
| Melting Point | 198-202 °C | [5] |
| Solubility | Sparingly soluble in DMSO (heated), slightly soluble in acetone (heated), very slightly soluble in methanol (heated) | [5] |
| IUPAC Name | This compound | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of 5-bromo-6-aminoquinoxaline with a thiocarbonylating agent. A general synthetic workflow is presented below.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
This protocol describes a plausible method for the synthesis of this compound based on established chemical transformations.
Materials:
-
5-Bromo-6-aminoquinoxaline
-
Thiophosgene or Carbon Disulfide
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a fume hood, dissolve 5-bromo-6-aminoquinoxaline (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the reaction mixture at 0 °C. Alternatively, carbon disulfide can be used as a less hazardous thiocarbonylating agent.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.
-
Slowly add deionized water to the hot ethanolic solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to yield the purified this compound.
Characterization of the Reference Standard
A comprehensive characterization is mandatory to establish the identity, purity, and potency of the reference standard.
Caption: Workflow for the comprehensive characterization of the reference standard.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
Protocol:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the reference standard in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of approximately 0.5 mg/mL. |
Spectroscopic Characterization
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.5-10.0 (s, 1H, NH), ~8.8-9.0 (m, 2H, quinoxaline protons), ~8.0-8.5 (m, 2H, quinoxaline protons), ~7.5-8.0 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~180-185 (C=S), ~140-150 (quinoxaline carbons), ~120-135 (quinoxaline carbons) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 282.96 and [M-H]⁻ at m/z 280.95, with characteristic isotopic pattern for bromine. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1620-1580 (C=N stretching), ~1550-1500 (aromatic C=C stretching), ~1350-1300 (C=S stretching) |
Application Notes
Use as a Reference Standard
This well-characterized this compound is suitable for use as a reference standard in various analytical applications, including:
-
Identification: To confirm the identity of this impurity in Brimonidine drug substance and drug product by comparing retention times in HPLC or spectral data.
-
Purity Testing: As a quantitative standard to determine the level of this specific impurity in Brimonidine samples.
-
Method Validation: To validate analytical methods for the detection and quantification of impurities in Brimonidine.
Biological Context: Brimonidine's Signaling Pathway
This compound is an impurity of Brimonidine, a selective α2-adrenergic receptor agonist used in the treatment of glaucoma. Brimonidine exerts its therapeutic effect by activating α2-adrenergic receptors, which are G-protein coupled receptors. This activation triggers downstream signaling cascades that ultimately lead to a decrease in intraocular pressure. Key signaling pathways involved include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of the PI3K/Akt and MAPK/ERK pathways.[6] The presence of impurities such as this compound needs to be controlled to ensure the safety and efficacy of the drug product.
Caption: Simplified signaling pathway of Brimonidine via the α2-adrenergic receptor.
Stability and Storage
To ensure the integrity of the reference standard, it should be stored in a well-closed container, protected from light, at a controlled room temperature or under refrigerated conditions as determined by stability studies. Long-term and accelerated stability studies should be conducted according to ICH guidelines to establish a re-test period.
By following these detailed protocols and application notes, researchers and drug development professionals can confidently establish and utilize a well-characterized reference standard for this compound, contributing to the development of safe and effective pharmaceutical products.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(5-Bromoquinoxalin-6-yl)thiourea in Anticancer Research: A Review of Available Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research on the direct application of 1-(5-Bromoquinoxalin-6-yl)thiourea in anticancer studies. While the quinoxaline and thiourea scaffolds are individually recognized for their potential in the development of novel therapeutic agents, including those with anticancer properties, the specific compound this compound has not been the subject of dedicated anticancer investigation in the available literature.
Information from chemical suppliers and databases confirms the existence and availability of this compound. However, its documented role appears to be primarily as a synthetic intermediate or as an impurity in the manufacturing of other compounds, such as the glaucoma medication Brimonidine. For instance, a related compound, N-(2-aminoethyl)-N'-(5-bromo-6-quinoxalinyl)thiourea, has been identified as a synthetic impurity of Brimonidine.
General Overview of Quinoxaline and Thiourea Derivatives in Oncology
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Numerous studies have demonstrated the potential of various substituted quinoxalines as anticancer agents, targeting a range of malignancies. Similarly, thiourea derivatives have been extensively explored for their therapeutic potential, with many exhibiting cytotoxic effects against cancer cell lines.
The anticancer activity of these compound classes is often attributed to their ability to interact with various biological targets, including enzymes and signaling proteins crucial for cancer cell proliferation and survival. However, it is important to underscore that the biological activity of a specific derivative is highly dependent on its unique chemical structure.
Future Directions
The absence of data on the anticancer properties of this compound presents a research opportunity. Future investigations could explore the synthesis and biological evaluation of this compound to determine its potential as a novel anticancer agent. Such studies would involve a series of in vitro and in vivo experiments to elucidate its mechanism of action, identify potential cellular targets, and assess its efficacy and safety.
Given the current lack of specific data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables for the use of this compound in anticancer research. Researchers interested in this compound would need to undertake foundational studies to establish its biological activity profile.
Application Notes and Protocols for Testing Quinoxaline Compounds in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds often exert their cytotoxic effects by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5] This document provides a comprehensive guide to standardized cell culture protocols for evaluating the anticancer potential of novel quinoxaline compounds. The detailed methodologies for key experiments, data presentation in structured tables, and visual diagrams of workflows and signaling pathways are designed to ensure the generation of robust and reproducible data.
Data Presentation: In Vitro Anticancer Activity of Quinoxaline Derivatives
The cytotoxic activity of quinoxaline derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of greater potency.[6] The following tables summarize the cytotoxic and growth inhibitory effects of various quinoxaline derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Quinoxaline-based | Compound IV | Prostate (PC-3) | MTT | 2.11 | [1][4] |
| Quinoxaline-based | Compound III | Prostate (PC-3) | MTT | 4.11 | [4] |
| C6-bromo substituted 2,3-dialkenyl quinoxaline | Compound 4m | Non-small-cell lung cancer (A549) | MTT | 9.32 ± 1.56 | [6] |
| C6-bromo substituted 2,3-dialkenyl quinoxaline | Compound 4b | Non-small-cell lung cancer (A549) | MTT | 11.98 ± 2.59 | [6] |
| Quinoxalinone | Quinoxalinone A | Breast (MCF-7) | Not Specified | 2.2 | [7] |
| Quinoxalinone | Quinoxalinone A | Lung (A549) | Not Specified | 2.7 | [7] |
| Quinoxalinone | Quinoxalinone A | Colon (HCT-116) | Not Specified | 4.4 | [7] |
| Quinoxalinone | Quinoxalinone B | Liver (HepG2) | Not Specified | 9.8 | [7] |
| Quinoxalinone | Quinoxalinone B | Prostate (PC-3) | Not Specified | 7.5 | [7] |
| Quinoxalinone | Quinoxalinone C | Cervical (HeLa) | Not Specified | 2.61 | [7] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparative VEGFR-2 Inhibitory Activity of Quinoxalinone Derivatives
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Quinoxalinone Derivative 17b | 2.7 | [7] |
| Quinoxalinone Derivative 23j | 3.7 | [7] |
| Sorafenib (Reference) | 3.12 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are generalized protocols for commonly used assays in the evaluation of quinoxaline compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[6][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)[8]
-
Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)[8]
-
MTT solution (5 mg/mL in PBS)[8]
-
96-well plates[8]
-
Microplate reader[8]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in culture medium. The final solvent concentration should not exceed 0.5% (v/v). Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).[6][8]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[6][8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gentle shaking for 10-15 minutes can aid dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][8]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6]
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Cancer cells treated with quinoxaline derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[8]
-
Phosphate-Buffered Saline (PBS)[8]
-
Flow cytometer[8]
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the quinoxaline derivative for the specified time. Include positive and negative controls. Harvest both adherent and floating cells.[3][8]
-
Washing: Wash the collected cells twice with ice-cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8] Use unstained and single-stained controls for compensation and quadrant setting.[8]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative[8]
-
Early apoptotic cells: Annexin V-positive and PI-negative[8]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[8]
-
Necrotic cells: Annexin V-negative and PI-positive[8]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cancer cells treated with quinoxaline derivatives using propidium iodide (PI) staining and flow cytometry.[8]
Materials:
-
Cancer cells treated with quinoxaline derivatives[8]
-
Phosphate-Buffered Saline (PBS)[8]
-
70% cold ethanol[9]
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer[8]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with quinoxaline compounds as described for the apoptosis assay. Harvest the cells.
-
Fixation: Resuspend the cell pellet in PBS, then add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least two hours.[9]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[9]
-
Staining: Resuspend the cell pellet in PI staining buffer containing RNase A.[9]
-
Incubation: Incubate the cells in the dark to allow for DNA staining.[9]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[10]
Data Analysis: The cell cycle distribution is analyzed using software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Protocol 4: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[12][13]
Materials:
-
Treated cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)[14]
-
Protein quantification assay (e.g., Bradford)[14]
-
SDS-PAGE gels and electrophoresis apparatus[13]
-
PVDF membranes[13]
-
Blocking buffer (e.g., 5% BSA in TBST)[13]
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, total ERK, total Akt)[13]
-
HRP-conjugated secondary antibodies[13]
-
Chemiluminescent substrate[13]
-
Imaging system[13]
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer and quantify the protein concentration.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Washing: Wash the membrane with TBST.[13]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
Data Analysis: The relative band intensity is normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.[12]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: A generalized experimental workflow for determining the anticancer activity of quinoxaline derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Quinoxaline compounds can inhibit the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
Caption: Quinoxaline derivatives can modulate the MAPK signaling cascade.
p53-Mediated Apoptosis Pathway
Caption: Quinoxaline derivatives can induce p53-mediated apoptosis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Pharmacokinetic Study Design for Thiourea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies for thiourea derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is crucial for the successful development of thiourea-based therapeutic agents.
Introduction to Pharmacokinetics of Thiourea Derivatives
The pharmacokinetic profile of a drug candidate dictates its efficacy and safety. For thiourea derivatives, understanding their ADME properties is essential. Many of these compounds exhibit promising in vitro activities, but their in vivo performance is contingent on factors such as oral bioavailability, metabolic stability, and tissue distribution. In silico tools, such as SwissADME, can provide initial predictions of ADME properties and drug-likeness, guiding the selection of candidates for further experimental evaluation.[3][4]
In Vivo Pharmacokinetic Study Design
A well-designed in vivo pharmacokinetic study is critical to understanding the fate of a thiourea derivative in a living organism. Rodent models, particularly rats, are commonly used in preclinical studies.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment with free access to standard chow and water.
-
Housing: House animals in a controlled environment (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle).
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
2. Compound Formulation and Dosing:
-
Vehicle Selection: Formulate the thiourea derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, polyethylene glycol 400, or a mixture of DMSO and corn oil). The choice of vehicle should be based on the compound's solubility and stability.
-
Dose: Administer a single oral dose (e.g., 10-50 mg/kg) via oral gavage. The volume should typically not exceed 10 mL/kg.
3. Blood Sampling:
-
Route: Collect blood samples (approximately 200 µL) from the tail vein or jugular vein at predetermined time points.
-
Time Points: A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
Storage: Store plasma samples at -80 °C until bioanalysis.
4. Tissue Distribution (Optional):
-
At the end of the study (e.g., 24 hours), euthanize the animals and collect major organs (liver, kidneys, heart, lungs, brain, spleen).
-
Rinse the organs with saline, blot dry, and weigh.
-
Homogenize the tissues in a suitable buffer.
-
Store tissue homogenates at -80 °C until analysis.
5. Bioanalytical Method:
-
Quantify the concentration of the thiourea derivative in plasma and tissue homogenates using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.
In Vitro ADME Assays
In vitro assays are essential for early-stage screening and for elucidating the mechanisms behind the in vivo pharmacokinetic profile.
Protocol: Metabolic Stability in Liver Microsomes
1. Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test thiourea derivative (1 mM stock in DMSO)
-
Positive control compound with known metabolic stability (e.g., testosterone)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in each aliquot by adding cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
1. Materials:
-
RED device with inserts (8 kDa MWCO)
-
Plasma (human, rat, mouse)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test thiourea derivative (1 mM stock in DMSO)
-
Positive control compounds with known low and high plasma protein binding (e.g., warfarin and metoprolol)
2. Procedure:
-
Spike the test compound into plasma at the desired concentration (e.g., 1 µM).
-
Add the plasma sample to one chamber of the RED insert and PBS to the other chamber.
-
Seal the plate and incubate at 37 °C with shaking for 4-6 hours to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate proteins with cold acetonitrile containing an internal standard.
-
Analyze the concentration of the test compound in both chambers by LC-MS/MS.
3. Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Protocol: Caco-2 Permeability Assay
1. Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test thiourea derivative (e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37 °C with gentle shaking.
-
Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Bioanalytical Method: LC-MS/MS
A robust and validated bioanalytical method is fundamental for the accurate quantification of thiourea derivatives in biological matrices.
Protocol: LC-MS/MS Analysis of Thiourea Derivatives in Rat Plasma
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4 °C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ion transitions for the specific thiourea derivative and internal standard.
4. Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation: Pharmacokinetic Parameters of Thiourea Derivatives
The following tables summarize in silico predicted ADME properties and in vivo pharmacokinetic parameters for representative thiourea derivatives.
Table 1: In Silico ADME Prediction of Selected Thiourea Derivatives
| Compound | Molecular Weight | LogP | Water Solubility | GI Absorption | BBB Permeant | P-gp Substrate | CYP Inhibition (Predicted) | Bioavailability Score |
| DSA-00 | 296.35 | 2.85 | Moderately soluble | High | Yes | No | CYP1A2, CYP2C19, CYP2D6 | 0.55 |
| DSA-02 | 310.38 | 3.15 | Moderately soluble | High | Yes | No | CYP1A2, CYP2C19, CYP2D6 | 0.55 |
| DSA-09 | 308.34 | 2.90 | Soluble | High | Yes | No | CYP1A2, CYP2C19, CYP2D6 | 0.55 |
Data obtained from in silico predictions using SwissADME.[3]
Table 2: In Vivo Pharmacokinetic Parameters of Selected Thiourea Derivatives in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Bioavailability (%) |
| DSA-00 | 20 | 250 | 4 | 1500 | 5.2 | 0.5 | Low |
| DSA-02 | 20 | 300 | 4 | 1800 | 4.8 | 0.2 | Low |
| DSA-09 | 20 | 280 | 4 | 1650 | 5.0 | 0.2 | Low |
Pharmacokinetic parameters are approximate values derived from published data.[3]
Signaling Pathways Modulated by Thiourea Derivatives
Thiourea derivatives often exert their biological effects by inhibiting specific enzymes, which in turn modulates downstream signaling pathways.
Cholinesterase Inhibition and Downstream Signaling
Certain thiourea derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which can have neuroprotective effects, partly through the activation of the PI3K/Akt signaling pathway.
Caption: Cholinesterase inhibition by thiourea derivatives.
Tyrosinase Inhibition and Melanogenesis Pathway
Many thiourea derivatives are effective inhibitors of tyrosinase, the key enzyme in melanin synthesis. By inhibiting tyrosinase, these compounds can modulate the melanogenesis pathway, making them potential agents for treating hyperpigmentation disorders.
Caption: Tyrosinase inhibition by thiourea derivatives.
Conclusion
A systematic and comprehensive approach to pharmacokinetic studies is indispensable for the development of thiourea derivatives as therapeutic agents. The integration of in silico, in vivo, and in vitro methods, as outlined in these application notes and protocols, will enable researchers to build a robust understanding of the ADME properties of their compounds, facilitating the selection and optimization of candidates with desirable drug-like profiles.
References
- 1. Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Application Notes and Protocols: 1-(5-Bromoquinoxalin-6-yl)thiourea in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential medicinal chemistry applications of 1-(5-Bromoquinoxalin-6-yl)thiourea. While primarily identified as a process-related impurity in the synthesis of the antiglaucoma drug Brimonidine, the structural motifs of quinoxaline and thiourea are well-established pharmacophores in numerous biologically active compounds. This warrants the investigation of this compound as a potential therapeutic agent. These notes offer detailed protocols for the synthesis of this compound and its evaluation in key areas of medicinal chemistry, including oncology, microbiology, and kinase inhibition. The provided methodologies are intended to serve as a foundational guide for researchers to explore the therapeutic potential of this and structurally related compounds.
Chemical Synthesis
The synthesis of this compound can be achieved from its precursor, 5-bromo-6-aminoquinoxaline. A common and effective method involves the use of a thiocarbonylating agent, such as benzoyl isothiocyanate, followed by hydrolysis, or more directly by reaction with ammonium thiocyanate under acidic conditions. An alternative approach involves the reaction of 5-bromo-6-aminoquinoxaline with thiophosgene to form the isothiocyanate intermediate, which is then reacted with ammonia.
Synthesis of this compound from 5-Bromo-6-aminoquinoxaline
Materials:
-
5-Bromo-6-aminoquinoxaline
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Protocol:
-
In a round-bottom flask, suspend 5-bromo-6-aminoquinoxaline (1 equivalent) in ethanol.
-
Add a solution of ammonium thiocyanate (1.2 equivalents) in water to the suspension.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until a pH of 2-3 is reached.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound product in a vacuum oven at 40-50°C.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Brimonidine and its Impurities
Welcome to the technical support center for the HPLC analysis of Brimonidine and its associated impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of Brimonidine?
A1: A common starting point for the HPLC analysis of Brimonidine involves a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile. The pH of the buffer is a critical parameter and is often acidic.
Q2: I am observing poor peak shape (tailing) for the Brimonidine peak. What could be the cause and how can I fix it?
A2: Peak tailing for Brimonidine, a basic compound, is often due to secondary interactions with residual silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is low (around 3.0-3.5) to keep Brimonidine protonated.[1][2]
-
Use of an Ion-Pairing Agent or Amine Additive: Incorporating an amine like triethylamine (TEA) into the mobile phase can help to mask the active silanol sites and improve peak symmetry.[2][3]
-
Column Choice: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce peak tailing.
Q3: My Brimonidine peak is co-eluting with an impurity. How can I improve the resolution?
A3: To improve the resolution between Brimonidine and a co-eluting impurity, you can try several approaches:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like Brimonidine and its impurities.
-
Gradient Elution: If isocratic elution is insufficient, developing a gradient method can help to separate closely eluting peaks. A shallow gradient around the elution time of Brimonidine can be particularly effective.
-
Column Chemistry: Consider trying a different stationary phase, such as a C8 or a phenyl column, which will offer different selectivity.
Q4: What are some of the known process-related and degradation impurities of Brimonidine?
A4: Several impurities related to the synthesis process and degradation of Brimonidine have been identified. One notable process-related impurity is 5-Bromo-quinoxalin-6-yl-cyanamide. Degradation studies have shown that Brimonidine can degrade under various stress conditions, including acidic, basic, and oxidative environments, leading to the formation of different degradation products.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with silanol groups- Inappropriate mobile phase pH- Column overload | - Add triethylamine (0.1-0.5%) to the mobile phase[2]- Adjust mobile phase pH to ~3.5[2]- Use a base-deactivated column- Reduce sample concentration |
| Poor Resolution | - Inadequate separation between Brimonidine and impurities- Suboptimal mobile phase composition | - Optimize the mobile phase ratio (buffer:organic solvent)- Change the organic solvent (e.g., from methanol to acetonitrile)- Adjust the mobile phase pH[5]- Implement a gradient elution method- Try a column with a different stationary phase (e.g., C8, Phenyl) |
| Variable Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction | - Ensure accurate and consistent mobile phase preparation- Use a column oven to maintain a constant temperature- Check the HPLC pump for leaks and ensure proper functioning |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents for the mobile phase- Purge the injection port and syringe- Run blank injections to identify the source of contamination |
| Low Signal Intensity | - Low sample concentration- Incorrect detection wavelength- Detector malfunction | - Increase sample concentration if possible- Set the detector wavelength to the λmax of Brimonidine (around 246-254 nm)[1][6]- Check the detector lamp and perform diagnostics |
Experimental Protocols
Protocol 1: RP-HPLC Method for Brimonidine Tartrate Estimation
This protocol is based on a validated method for the estimation of Brimonidine Tartrate in bulk drug and ophthalmic dosage forms.[1][3]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of Brimonidine Tartrate (e.g., 100 µg/mL) in the mobile phase.
-
From the stock solution, prepare working standards in the desired concentration range (e.g., 40-80 µg/mL) by diluting with the mobile phase.[1]
-
-
Sample Preparation (Ophthalmic Solution):
-
Accurately measure a volume of the ophthalmic solution equivalent to a known amount of Brimonidine Tartrate.
-
Dilute the sample with the mobile phase to a final concentration within the calibration range.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Brimonidine Tartrate
This protocol is designed to separate Brimonidine Tartrate from its degradation products.[2]
-
Chromatographic System:
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample with 5 M HCl at 40°C for 24 hours.[2]
-
Base Hydrolysis: Treat the sample with 5 M NaOH at 40°C for 2 hours.[2]
-
Oxidative Degradation: Treat the sample with 6% H₂O₂ at 40°C for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug or solution to heat (e.g., 90°C or 105°C) for a specified period.[2]
-
After the stress period, neutralize the samples if necessary, and dilute with the mobile phase to the target concentration before injection.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for Brimonidine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Supelco Discovery C18 (25 cm x 4.6 mm, 5 µm)[7] | BDS HYPERSIL Cyano (250 x 4.6 mm, 5 µ)[6] | Kromasil C-18 (250 mm X 4.6 mm, 5 μm)[1] |
| Mobile Phase | Buffer (pH 7.0, 30 mM TEA) : Acetonitrile (80:20)[7] | Ammonium acetate (pH 5.0, 0.01 M) : Methanol (40:60, V/V)[6] | Citric acid buffer:water:methanol (30:50:20 v/v/v), pH 3.0 with TEA[1] |
| Flow Rate | 1.0 mL/min[7] | 1.5 ml/min[6] | 1.0 ml/min[1] |
| Detection | 245 nm & 295 nm (DAD)[7] | 254.0 nm (Brimonidine) & 300.0 nm (Timolol)[6] | 246 nm[1] |
| Retention Time | Not Specified | 3.86 min (Brimonidine)[6] | 5.96 min[1] |
Table 2: Validation Summary for a Brimonidine HPLC Method[2]
| Parameter | Result |
| Linearity Range | 0.01–50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (RSD) | Intra-day: <1.0%Inter-day: <1.2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Not specified in this format, but typically 3x LOD |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: A general experimental workflow for HPLC analysis.
References
- 1. rroij.com [rroij.com]
- 2. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Frontiers | A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate [frontiersin.org]
Technical Support Center: Stability-Indicating HPLC Method Development for Brimonidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of stability-indicating HPLC methods for Brimonidine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for chromatographic conditions for Brimonidine analysis?
A1: A common starting point for a stability-indicating HPLC method for Brimonidine Tartrate involves a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[1][2][3] The pH of the buffer is a critical parameter, often set around 3.5, as Brimonidine is substantially ionized below pH 6.5.[1][2] Detection is typically performed at approximately 246 nm.[1][2][3]
Q2: Why is the pH of the mobile phase so important for Brimonidine analysis?
A2: The pKa of Brimonidine is 7.4, meaning its ionization state is highly dependent on the mobile phase pH.[1][2] Controlling the pH is crucial for achieving consistent retention times, good peak shape, and optimal separation from potential degradation products. A pH of 3.5 has been shown to provide sharp, symmetrical peaks and a reasonable retention time.[1][2]
Q3: What are the common stress conditions used in forced degradation studies for Brimonidine?
A3: Forced degradation studies for Brimonidine typically include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][4][5] This helps to ensure that the HPLC method can effectively separate the intact drug from any potential degradation products that might form under these conditions.[1][5]
Q4: How can I improve the peak shape of my Brimonidine peak?
A4: Peak tailing is a common issue and can often be addressed by optimizing the mobile phase. Adding a silanol blocker like triethylamine to the mobile phase can help to reduce peak tailing by minimizing interactions between the basic Brimonidine molecule and acidic silanol groups on the silica-based column packing.[1][2] Adjusting the mobile phase pH can also significantly improve peak symmetry.[1][2]
Q5: What are typical validation parameters for a stability-indicating HPLC method for Brimonidine?
A5: According to ICH guidelines, validation parameters for a stability-indicating HPLC method include linearity, accuracy, precision (repeatability and intermediate precision), specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and execution of HPLC methods for Brimonidine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Interaction with active silanols on the column | Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to block active silanol sites.[1][2] |
| Mobile phase pH is close to the pKa of Brimonidine | Adjust the mobile phase pH to be at least 2 units away from the pKa of Brimonidine (7.4). A lower pH (e.g., 3.5) often yields better peak shape.[1][2] |
| Column overload | Reduce the sample concentration or injection volume. |
| Column contamination or degradation | Flush the column with a strong solvent or replace the column if necessary. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate column equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injecting samples. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Changes in column temperature | Use a column oven to maintain a consistent column temperature. |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Issue 3: Poor Resolution Between Brimonidine and Degradation Products
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition | Adjust the ratio of the organic modifier to the aqueous buffer. A gradient elution may be necessary to separate all peaks. |
| Incorrect mobile phase pH | Vary the pH of the mobile phase to alter the selectivity of the separation.[1][2] |
| Inappropriate column chemistry | Consider using a different type of stationary phase (e.g., phenyl-hexyl) that may offer different selectivity.[1] |
| Flow rate is too high | Reduce the flow rate to improve separation efficiency. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Acid Hydrolysis: Treat the Brimonidine sample solution with 0.5 N HCl at room temperature for 3 hours.[4] Neutralize the solution before injection.
-
Base Hydrolysis: Treat the Brimonidine sample solution with 0.5 N NaOH at room temperature for 3 hours.[4] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the Brimonidine sample solution with 3-6% H₂O₂ at room temperature for 30 minutes to 24 hours.[1][7]
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 105°C for 7 hours or in solution at 50°C for 1 hour).[1][7]
-
Photolytic Degradation: Expose the Brimonidine solution to UV light (e.g., at 366 nm) in a photostability chamber.[7]
Data Presentation
Table 1: Example Chromatographic Conditions for Brimonidine HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | Diamonsil C18 (150 mm x 4.6 mm, 5 µm)[1][2] | Supelco Discovery C18 (25 cm x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Phosphate buffer (10 mM, pH 3.5) with 0.5% triethylamine and methanol (85:15, v/v)[1][2] | Buffer (pH 7.0) with 30 mM triethylamine and acetonitrile (80:20, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[5][6] |
| Detection | 246 nm[1][2] | 245 nm[5][6] |
| Retention Time | ~4.3 min[1][2] | Not specified |
Table 2: Summary of Validation Parameters from a Published Method
| Parameter | Brimonidine Tartrate |
| Linearity Range | 0.01–50 µg/mL[1][2] |
| Correlation Coefficient (R²) | > 0.999[1][2] |
| Accuracy (% Recovery) | 99.42% to 99.82%[5][6] |
| Precision (% RSD) | < 2%[5][6] |
| LOD | 0.08 µg/mL[5][6] |
| LOQ | 0.24 µg/mL[5][6] |
Visualizations
Caption: Workflow for Stability-Indicating HPLC Method Development.
Caption: Decision Tree for Common HPLC Troubleshooting Issues.
References
- 1. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. ijrar.com [ijrar.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate [frontiersin.org]
- 7. ijbpas.com [ijbpas.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(5-Bromoquinoxalin-6-yl)thiourea
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(5-Bromoquinoxalin-6-yl)thiourea in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a compound with limited aqueous solubility. Available data indicates it is sparingly soluble in heated dimethyl sulfoxide (DMSO), slightly soluble in heated acetone, and very slightly soluble in heated methanol.[1] It is important to note that quantitative solubility data in common buffers is not extensively documented in publicly available literature.
Q2: I am observing precipitation of the compound after diluting my DMSO stock into aqueous assay buffer. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower. To mitigate this, consider the following strategies:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, as high concentrations can be toxic to cells and may still not maintain compound solubility. A final DMSO concentration of less than 0.5% is generally recommended.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help keep the compound in solution.
-
Pre-warm the Assay Medium: Having the aqueous buffer at 37°C during the dilution can sometimes improve the solubility of the compound.
-
Vortex During Dilution: Continuously and vigorously vortex the aqueous buffer while adding the compound stock solution to promote rapid and uniform dispersion.[2]
Q3: Are there alternative solvents or additives I can use to improve solubility?
If DMSO proves problematic, other options can be explored, though their compatibility with your specific assay must be validated:
-
Co-solvents: A mixture of solvents can sometimes be more effective at maintaining solubility than a single solvent.
-
Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01-0.05%), in the assay buffer can help to solubilize hydrophobic compounds.
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.
It is critical to include a vehicle control in your experiments that contains the same final concentration of any solvent or additive used to dissolve the compound.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not fully dissolve in DMSO stock. | The concentration of the stock solution is too high for the solvent. | - Try gentle warming of the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.- If the compound still does not dissolve, prepare a less concentrated stock solution. |
| Compound precipitates in the assay plate over time. | The compound has low kinetic solubility in the final assay medium. | - Lower the final concentration of the compound in the assay.- Prepare fresh dilutions of the compound immediately before use.- Consider the use of solubility enhancers like surfactants or cyclodextrins in your assay buffer. |
| Inconsistent results between experiments. | The compound may not be fully solubilized in the stock solution, leading to variations in the actual concentration used. | - Always visually inspect your stock solution for any particulate matter before each use.- Briefly vortex the stock solution before making dilutions.- Prepare fresh stock solutions regularly and store them properly (aliquoted at -20°C or -80°C, protected from light) to avoid degradation and freeze-thaw cycles.[2] |
| Cell toxicity observed in vehicle control wells. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cells being used. | - Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5% for DMSO).- Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 283.15 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 2.83 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may be applied.[2]
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Serial Dilution for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature and briefly vortex to ensure homogeneity.
-
Perform an initial dilution of the stock solution into the pre-warmed medium. For example, to prepare a 100 µM working solution from a 10 mM stock, add 2 µL of the stock solution to 198 µL of medium.
-
Vortex the diluted solution immediately and vigorously to prevent precipitation.[2]
-
Perform further serial dilutions from this intermediate solution to achieve the desired final concentrations for your assay.
-
Ensure that the final concentration of DMSO is consistent across all experimental and control wells.
Visualizations
Caption: A workflow for preparing this compound solutions.
Caption: A hypothetical signaling pathway for a kinase inhibitor.
References
Technical Support Center: Bromoquinoxaline Synthesis
Welcome to the Technical Support Center for Bromoquinoxaline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of bromoquinoxalines. Our aim is to help you minimize byproduct formation, optimize reaction yields, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing bromoquinoxalines?
The most prevalent methods for synthesizing bromoquinoxalines involve the condensation of an o-phenylenediamine with a suitable bromine-containing 1,2-dicarbonyl compound or the direct bromination of a quinoxaline precursor.[1] Key approaches include:
-
Condensation with α-haloketones: Reaction of o-phenylenediamines with α-bromoketones is a common strategy.[2]
-
Bromination of Quinoxalinones: Quinoxalin-2(1H)-ones can be converted to 2-bromoquinoxalines using brominating agents like POBr₃ or PBr₅.[3][4]
-
Direct Bromination: Introduction of bromine onto the quinoxaline ring can be achieved using reagents like N-Bromosuccinimide (NBS) for selective bromination.[5][6]
Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What is the likely cause and how can I prevent it?
The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity.[7] This can occur if the 1,2-dicarbonyl compound has degraded.
Troubleshooting Steps:
-
Assess Reagent Purity: Before beginning the synthesis, verify the purity of your 1,2-dicarbonyl compound using techniques such as NMR or GC-MS.
-
Purify Starting Materials: If impurities are detected, purify the reagent by recrystallization or column chromatography.[7]
Q3: My reaction is producing quinoxaline N-oxides. How can this be avoided?
Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[7] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.
-
Control the Atmosphere: Reactions conducted in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to N-oxide formation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[7][8]
Q4: The final oxidation step of my reaction seems incomplete, resulting in a stable dihydroquinoxaline intermediate. How can I drive the reaction to completion?
The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step is incomplete, which is more common under non-oxidizing conditions.[7]
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air after the initial condensation can facilitate this.[7]
-
Solvent as an Oxidant: In some cases, the solvent can act as an oxidant at elevated temperatures (e.g., DMSO).[7]
-
Catalyst Choice: Certain transition metal-based catalysts can aid in the final oxidation step.[7]
Troubleshooting Guides
Issue 1: Low Yield of 2,3-Dibromoquinoxaline
Symptoms:
-
Low isolated yield of the desired 2,3-dibromoquinoxaline.
-
Presence of mono-brominated or unreacted starting material (2,3-dihydroxyquinoxaline).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Bromination | Increase the equivalents of the brominating agent (e.g., PBr₅ or POBr₃). Ensure the reaction temperature is sufficiently high (e.g., 160°C for PBr₅) and the reaction time is adequate (e.g., 2 hours).[3][9] |
| Hydrolysis of Brominating Agent | Phosphorus bromides are sensitive to moisture.[3] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. |
| Suboptimal Work-up | During the work-up, quenching with ice water can lead to the precipitation of unreacted starting materials or byproducts. Ensure efficient extraction with a suitable organic solvent (e.g., CH₂Cl₂).[9] |
Issue 2: Formation of Multiple Brominated Isomers
Symptoms:
-
Complex product mixture observed by TLC or NMR, indicating bromination at undesired positions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times with powerful brominating agents can lead to over-bromination or bromination on the benzene ring.[3] |
| Incorrect Brominating Agent | For selective bromination, consider using a milder reagent. For example, NBS is often used for selective bromination of methyl groups on the quinoxaline core.[5][6] |
| Substrate Reactivity | The electronic nature of substituents on the quinoxaline ring will direct bromination. Electron-donating groups can activate the benzene ring towards electrophilic substitution. |
Experimental Protocols
Synthesis of 2,3-Dibromoquinoxaline from 2,3-Dihydroxyquinoxaline
This protocol is adapted from a procedure utilizing phosphorus pentabromide (PBr₅).[9]
Materials:
-
2,3-Dihydroxyquinoxaline
-
Phosphorus pentabromide (PBr₅)
-
Dichloromethane (CH₂Cl₂)
-
1N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To 2,3-dihydroxyquinoxaline (1.0 eq), add PBr₅ (approx. 5.7 eq).
-
Heat the mixture to 160°C for 2 hours.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Carefully add ice to the reaction mixture and stir for 30 minutes.
-
Extract the product with CH₂Cl₂.
-
Wash the organic layer with 1N NaOH solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Selective Bromination of 2-Methyl-3-phenylquinoxaline
This protocol outlines the synthesis of 2-(bromomethyl)-3-phenylquinoxaline using N-Bromosuccinimide (NBS).[5]
Materials:
-
2-Methyl-3-phenylquinoxaline
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., AIBN or benzoyl peroxide)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-phenylquinoxaline (1.0 eq) in CCl₄.
-
Add NBS (1.0-1.2 eq) and a catalytic amount of the radical initiator.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for Bromination in DMSO
The following table summarizes the effect of bromine concentration and reaction time on the yield of a furo[2,3-b]quinoxaline synthesis, which involves a bromination step.[10]
| Entry | Bromine (mmol) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 12 | 20 | 10 |
| 2 | 2.0 | 12 | 20 | 85 |
| 3 | 3.0 | 1 | 20 | 44 |
| 4 | 3.0 | 12 | 20 | 85 |
| 5 | 4.0 | 12 | 20 | 85 |
Data adapted from a study on the synthesis of furo[2,3-b]quinoxalines.[10]
Visualizations
Logical Workflow for Troubleshooting Bromoquinoxaline Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. "Studies of some reactions of quinoxaline, 2-methyl-, and 2,3-Dimethylq" by Delos Edward Bown [scholarsarchive.byu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,3-dibromo-quinoxaline synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Quinoxaline Isomers in Chromatography
Welcome to the technical support center for the chromatographic analysis of quinoxaline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating quinoxaline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most effective chromatographic techniques for separating quinoxaline isomers?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques for separating quinoxaline isomers. For preparative separations of challenging isomer mixtures, preparative HPLC is often the most successful method.[1] The choice of stationary and mobile phases is critical for achieving optimal resolution.
Q2: Which type of HPLC column is best suited for separating positional quinoxaline isomers?
A2: While standard C18 columns can be used, phenyl-based columns (e.g., Phenyl-Hexyl) often provide superior selectivity for positional isomers of aromatic compounds like quinoxalines.[1] This is due to the unique π-π interactions between the phenyl stationary phase and the aromatic rings of the quinoxaline isomers, which can enhance separation.[2][3][4] For particularly challenging separations, specialty columns such as those with porous graphitic carbon or low surface coverage C8/C18 phases might also be effective.
Q3: How can I separate quinoxaline enantiomers?
A3: The separation of quinoxaline enantiomers requires chiral chromatography. This is most commonly achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely effective for resolving a variety of chiral compounds, including quinoxaline derivatives.[5] In some cases, pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is also a viable strategy.
Q4: My quinoxaline derivative is unstable on a standard silica gel column. What are my options?
A4: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (typically 1-3%).[1] Alternatively, using a different stationary phase such as alumina or a reverse-phase C18 silica column can prevent degradation.[1]
Q5: How does mobile phase pH affect the resolution of quinoxaline isomers?
A5: Mobile phase pH is a critical parameter, especially for quinoxaline derivatives with ionizable functional groups. Adjusting the pH can alter the ionization state of the isomers, which in turn affects their retention and selectivity on the stationary phase.[6] For basic quinoxalines, operating at a low pH can protonate residual silanol groups on the stationary phase, reducing peak tailing.[5] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form, leading to sharper, more symmetrical peaks.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of quinoxaline isomers.
Poor Resolution or Co-eluting Peaks
If you are observing poor resolution between quinoxaline isomers, consider the following troubleshooting steps in a logical sequence.
Issue: Peaks are broad and show significant tailing.
This is often a problem with basic quinoxaline compounds interacting with acidic silanol groups on the silica stationary phase.[5]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of silanol groups, minimizing secondary interactions.[5]
-
Solution 2: Use a Mobile Phase Additive. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[1]
-
Solution 3: Employ an End-Capped Column. Use a column that has been "end-capped" to reduce the number of free silanol groups.
-
Solution 4: Consider a Different Stationary Phase. A polymer-based or graphitic carbon column will not have the issue of silanol interactions.
Inconsistent Retention Times
Drifting retention times can compromise the reliability of your analysis.
-
Cause: Insufficient column equilibration, especially when changing mobile phases.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run.
-
-
Cause: Changes in mobile phase composition due to evaporation of the more volatile component.
-
Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.
-
-
Cause: Temperature fluctuations in the column compartment.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause: Air bubbles in the pump or detector.
-
Solution: Degas the mobile phase thoroughly before and during use.
-
Data on Chromatographic Conditions
Achieving good resolution is a balance of selectivity (α), efficiency (N), and retention (k). The following tables provide examples of starting conditions for the separation of quinoxaline isomers. Note that specific conditions will require optimization for your particular analytes.
Table 1: Chiral Separation of Quinoxaline Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Acetonitrile:Isopropanol:Diethylamine:Formic Acid (95:5:0.1:0.1 v/v/v/v) | 1.0 | Ambient | Baseline separation achieved for 40 out of 43 psychoactive compounds | Not Reported | [3] |
| Amylose-based CSP | Varies (e.g., Hexane/Ethanol) | 0.5 - 1.0 | 25 | > 1.5 (typical goal) | > 1.1 (typical goal) | [2] |
Table 2: Positional Isomer Separation (Illustrative Examples)
Specific quantitative data for quinoxaline positional isomers is limited in the literature. The following data for other aromatic isomers on a specialty column illustrates the potential for high resolution.
| Analytes | Stationary Phase | Mobile Phase (ACN:H₂O) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| o/p-xylene | MIL-53(Fe) | 100:0 | 0.6 | 2.50 | [7] |
| m/p-dichlorobenzene | MIL-53(Fe) | 80:20 | 0.6 | 1.95 | [7] |
| m/p-chlorotoluene | MIL-53(Fe) | 100:0 | 0.6 | 2.45 | [7] |
| o/p-nitroaniline | MIL-53(Fe) | 70:30 | 0.6 | 2.55 | [7] |
Key Experimental Protocols
Protocol 1: Method Development for Positional Isomer Separation by RP-HPLC
This protocol outlines a systematic approach to developing a separation method for positional quinoxaline isomers.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm). A standard C18 column can be used as a comparison.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detector: UV detector set to the λmax of the quinoxaline isomers (typically 254 nm or as determined by a UV scan).
-
-
Scouting Gradient:
-
Run a fast linear gradient from 5% to 95% ACN over 10-15 minutes.
-
This will determine the approximate elution time and organic solvent percentage required to elute the isomers.
-
-
Optimization of Isocratic/Gradient Conditions:
-
Based on the scouting run, develop an isocratic method or a shallow gradient around the elution percentage.
-
For isocratic elution, aim for a retention factor (k') between 2 and 10 for optimal resolution.
-
If resolution is poor, switch the organic modifier to methanol (MeOH) and repeat the scouting and optimization steps. Methanol can alter selectivity, particularly on phenyl phases.[8][9]
-
-
pH and Additive Optimization:
-
If peak shape is poor (e.g., tailing), adjust the pH of the aqueous mobile phase. For basic quinoxalines, a lower pH (2.5-3.5) is often beneficial.
-
Consider adding an ion-pairing agent or a competing base (e.g., 0.1% TEA) if tailing persists.
-
-
Flow Rate and Temperature Adjustment:
-
To fine-tune the separation, reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to increase efficiency.
-
Varying the column temperature (e.g., between 25°C and 40°C) can also impact selectivity and should be investigated.
-
Protocol 2: Chiral Separation of Quinoxaline Enantiomers
This protocol provides a general workflow for separating enantiomers using a chiral stationary phase.
-
Column Screening:
-
Screen a selection of polysaccharide-based chiral columns (e.g., cellulose and amylose derivatives) under both normal-phase and reverse-phase conditions.
-
Normal Phase Solvents: Hexane/Isopropanol or Hexane/Ethanol mixtures.
-
Reverse Phase Solvents: Acetonitrile/Water or Methanol/Water mixtures.
-
-
Mobile Phase Optimization:
-
Once a column showing some selectivity is identified, optimize the ratio of the mobile phase components.
-
In normal phase, small changes in the alcohol modifier percentage can have a large impact on resolution.
-
In reverse phase, adjusting the organic content and pH (if applicable) is key.
-
-
Additive Screening (if necessary):
-
For acidic or basic analytes, adding a small amount of an acidic (e.g., formic acid, TFA) or basic (e.g., diethylamine, TEA) additive to the mobile phase can dramatically improve peak shape and resolution.
-
-
Temperature and Flow Rate Optimization:
-
Systematically evaluate the effect of column temperature. Lower temperatures often improve chiral resolution but can increase analysis time and backpressure.
-
Adjust the flow rate to find the best balance between resolution and run time.
-
This technical support guide is intended to provide general advice and starting points for method development. Specific experimental conditions will always require optimization for the particular quinoxaline isomers and instrumentation used.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. differencebetween.com [differencebetween.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. rsc.org [rsc.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. agilent.com [agilent.com]
Validation & Comparative
Comparative Analysis of Brimonidine Impurity Profiles: A Guide for Researchers
This guide provides a detailed comparative analysis of the impurity profiles of Brimonidine, an alpha-2 adrenergic receptor agonist used in the treatment of glaucoma.[1] Understanding and controlling impurities in active pharmaceutical ingredients (APIs) like Brimonidine is critical for ensuring drug safety and efficacy.[] This document outlines the specified impurities in major pharmacopeias, presents analytical methodologies for their detection, and offers a visual representation of the relationships between Brimonidine and its potential impurities.
Brimonidine and Its Impurities
Impurities in Brimonidine can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with other components in the formulation.[] These impurities can be categorized as process-related impurities, degradation products, and impurities from starting materials.[3] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for known and unknown impurities to ensure the quality and safety of the final drug product.[3]
Comparative Impurity Profiles from Pharmacopeias
The following table summarizes the specified impurities for Brimonidine Tartrate as listed in the European Pharmacopoeia and the United States Pharmacopeia. These represent the critical quality attributes that must be controlled during the manufacturing process.
| Impurity Name | Pharmacopeia | Chemical Name | Type |
| Brimonidine EP Impurity A | EP | N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | Process-Related |
| Brimonidine EP Impurity B | EP | 5-Bromoquinoxalin-6-amine | Starting Material |
| Brimonidine EP Impurity C | EP | 6-Aminoquinoxaline | Process-Related |
| Brimonidine EP Impurity D | EP | 1-(5-Bromoquinoxalin-6-yl)thiourea | Process-Related |
| Brimonidine EP Impurity E | EP | 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine | Process-Related |
| Brimonidine EP Impurity F | EP | N-Nitroso Brimonidine | Degradation |
| Brimonidine Related Compound A | USP | 5-Bromoquinoxalin-6-amine | Starting Material |
| Brimonidine Related Compound B | USP | This compound | Process-Related |
Note: This table is compiled from various sources and represents a summary of common pharmacopeial impurities. For complete and current information, please refer to the latest editions of the respective pharmacopeias.
Experimental Protocols for Impurity Detection
The most common analytical technique for the identification and quantification of Brimonidine and its impurities is High-Performance Liquid Chromatography (HPLC).[4][5] A validated, stability-indicating HPLC method is crucial for separating the active ingredient from any potential impurities.[6]
A. Validated Stability-Indicating HPLC Method
This protocol is based on a published stability-indicating RP-HPLC method for the determination of Brimonidine Tartrate.[6]
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: Diamonsil C18 column (150 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of phosphate buffer (10 mM, pH 3.5) containing 0.5% triethylamine and methanol in a ratio of 85:15 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 246 nm.[6]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 40°C.[7]
B. Method Validation Parameters
The method should be validated according to ICH guidelines, assessing parameters such as:[6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrated over a concentration range of 0.01–50 µg/mL with a correlation coefficient (R²) > 0.999.[6]
-
Accuracy: The recovery should be within an acceptable range (e.g., 97.0% to 103.0%).[6]
-
Precision: Assessed at different concentrations, with the relative standard deviation (%RSD) being within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. For one method, the LOD and LOQ were found to be 0.15µg/mL and 0.5µg/mL, respectively.[7]
-
Robustness: The reliability of the method with respect to deliberate variations in method parameters.
Visualization of Brimonidine Impurity Relationships
The following diagram illustrates the logical relationships between Brimonidine and its various types of impurities.
References
- 1. Brimonidine Tartrate | C15H16BrN5O6 | CID 54405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
A Comparative Analysis of the Biological Activity of Quinoxaline-Thiourea Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, quinoxaline-thiourea analogs have garnered significant attention for their potential as anticancer and antimicrobial agents. This guide provides a comparative analysis of the biological performance of various quinoxaline-thiourea and related analogs, supported by experimental data from recent studies. We delve into their mechanisms of action, present quantitative data on their cytotoxic and antimicrobial activities, and provide detailed experimental protocols for key assays.
Data Presentation
The biological activities of quinoxaline-thiourea analogs and related derivatives are summarized below. The data is compiled from various studies and presented for comparative purposes.
Anticancer Activity of Quinoxaline Analogs
The in vitro anticancer activity of various quinoxaline derivatives against different human cancer cell lines is presented as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates greater potency.
| Compound | R Group | X Linker | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 9 | Me | -NHCO- | moderately active | moderately active | [1] |
| 10 | Cl | -NHCO- | - | - | [1] |
| 11 | Me | -NHCONH- | 2.5 | 9.0 | [1] |
| 12 | - | -NHCSNH- | 4.4 | 4.4 | [1] |
| 13 | - | -SO2NH- | inactive | inactive | [1] |
| XVa | Cl | -NHCO- | 4.4 | - | [2] |
| VIIIc | Me | -NHCO- | 2.5 | - | [2] |
| VIId | Me | -NHCO- | 7.8 | - | [2] |
| VIIIe | Me | -NHCO- | 8.4 | - | [2] |
Note: Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Antimicrobial Activity of Quinoxaline Derivatives
The antimicrobial efficacy of quinoxaline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Reference |
| 2d | - | 16 | 8 | - | - | [3] |
| 3c | - | 16 | 8 | - | - | [3] |
| 4 | - | 16 | - | - | - | [3] |
| 6a | - | 16 | - | - | - | [3] |
| 10 | - | - | - | 16 | 16 | [3] |
| Ciprofloxacin | - | - | - | - | - | [3] |
| Gentamycin | - | - | - | - | - | [3] |
| Ketoconazole | - | - | - | - | - | [3] |
Note: A lower MIC value indicates greater potency. Some compounds were tested against a different panel of microbes in the source study.
Experimental Protocols
The following methodologies are commonly employed in the assessment of the biological activity of quinoxaline derivatives.
Synthesis of Quinoxaline-Thiourea Analogs
A general method for the synthesis of quinoxaline-thiourea analogs involves the condensation of a substituted 2-aminoquinoxaline with an appropriate isothiocyanate.
-
Preparation of 2-Aminoquinoxaline: The starting 2-aminoquinoxaline derivatives can be synthesized through various established methods, often involving the cyclization of a substituted o-phenylenediamine with an α-keto acid or its equivalent.
-
Reaction with Isothiocyanate: The 2-aminoquinoxaline is dissolved in a suitable solvent, such as dichloromethane (DCM) or ethanol.
-
An equimolar amount of the desired phenyl isothiocyanate is added to the solution.
-
The reaction mixture is stirred at room temperature or refluxed for a specified period, typically ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the desired quinoxaline-thiourea analog.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline-thiourea analogs and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Antimicrobial Activity (Broth Dilution Method for MIC)
The broth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Serial Dilution: A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microplate or test tubes.
-
Inoculation: Each well or tube is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates or tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.
Mandatory Visualization
Signaling Pathway Diagram
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival. One such pathway is the NF-κB signaling pathway, which is often constitutively active in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by quinoxaline-thiourea analogs.
Experimental Workflow Diagram
The general workflow for the synthesis and biological evaluation of novel quinoxaline-thiourea analogs is depicted below.
Caption: General workflow for the development of quinoxaline-thiourea analogs.
Conclusion
Quinoxaline-thiourea analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed a wide spectrum of activity against various cancer cell lines and microbial pathogens. The ability to modify their chemical structure provides a powerful tool for optimizing their potency and selectivity. Further investigation into the structure-activity relationships and mechanisms of action will be instrumental in designing the next generation of quinoxaline-based drugs.
References
A Researcher's Guide to Purity Assessment of Synthesized 1-(5-Bromoquinoxalin-6-yl)thiourea
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for assessing the purity of 1-(5-Bromoquinoxalin-6-yl)thiourea, a key intermediate and known impurity in the synthesis of the glaucoma medication Brimonidine.[1] This document outlines experimental protocols, presents comparative data, and discusses the significance of purity analysis in the context of pharmaceutical development.
This compound is a crucial reference standard for monitoring impurities in the production of Brimonidine Tartrate. Its presence, along with other process-related impurities, must be carefully controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on the analytical methodologies used to identify and quantify this compound and differentiate it from other potential impurities.
Comparison of Analytical Techniques for Purity Assessment
The purity of a synthesized batch of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of sensitivity, selectivity, and structural elucidation. The choice of method often depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, or routine quality control.
| Analytical Technique | Principle | Key Performance Characteristics for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Quantitative Analysis: Excellent for determining the percentage purity of the synthesized compound. A typical method can achieve good resolution between the main compound and its related impurities.[2] Method Validation: The method can be validated for linearity, precision, accuracy, and robustness as per ICH guidelines. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Impurity Identification: Enables the determination of the molecular weights of co-eluting impurities, aiding in their identification. For instance, it can differentiate between the target compound and potential by-products like 5-Bromo-quinoxaline-6-yl-cyanamide.[3] High Sensitivity: Offers low limits of detection (LOD) and quantification (LOQ), making it ideal for trace impurity analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Structural Confirmation: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure of the synthesized this compound and to characterize the structure of unknown impurities. Quantitative NMR (qNMR): Can be used for accurate purity determination without the need for a specific reference standard for the impurity itself. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Functional Group Analysis: Confirms the presence of key functional groups such as the thiourea (C=S) and amine (N-H) moieties. While not typically used for quantification of impurities, it is a valuable tool for initial identification and confirmation of the synthesized compound. |
Potential Process-Related Impurities
During the synthesis of Brimonidine, several impurities related to this compound can arise. Understanding these potential impurities is crucial for developing robust analytical methods.
| Impurity Name | Structure | Comments |
| This compound | C₉H₇BrN₄S | The target compound, also known as Brimonidine EP Impurity D.[4] |
| 5-Bromo-quinoxaline-6-yl-cyanamide | C₉H₅BrN₄ | A potential impurity formed from the oxidation of the thiourea precursor, especially under certain pH conditions.[3] |
| 5-Bromo-6-aminoquinoxaline | C₈H₆BrN₃ | A common starting material for the synthesis of this compound and a potential unreacted impurity. |
| Brimonidine Related Compound A | C₁₁H₁₁N₅ | Desbromo Brimonidine, an impurity where the bromine atom is replaced by hydrogen. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: An HPLC or UHPLC system.
-
Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method described above, but may be adapted for compatibility with the MS detector (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 500.
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 10-50 µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Chemical Shifts (δ, ppm): Aromatic protons of the quinoxaline ring, protons of the thiourea group (NH and NH₂).
-
Expected ¹³C NMR Chemical Shifts (δ, ppm): Carbons of the quinoxaline ring and the thiocarbonyl carbon (C=S).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the synthesized compound.
-
Measurement Range: 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹): N-H stretching vibrations (amine), C=N stretching (quinoxaline ring), and C=S stretching (thiourea).
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC is the workhorse for quantitative purity determination, LC-MS is indispensable for the identification of unknown impurities. Spectroscopic techniques like NMR and FTIR provide definitive structural confirmation. By employing a combination of these methods, researchers can confidently ascertain the purity of their synthesized compound, ensuring the reliability of their research and the safety of potential downstream applications in drug development.
References
A Researcher's Guide to Inter-Laboratory Comparison of Impurity Analysis Methods
In the pharmaceutical industry, ensuring the purity, safety, and efficacy of drug products is of paramount importance.[1] Impurity profiling—the identification, quantification, and control of unwanted chemical entities—is a critical component of drug development and manufacturing.[2][3] Inter-laboratory comparison studies are essential for standardizing analytical methods, ensuring consistency, and validating the reliability of data across different testing sites.[4][5] This guide provides an objective comparison of common analytical techniques used for impurity analysis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals.
Comparative Analysis of Key Techniques
The choice of analytical technique for impurity profiling depends on the nature of the impurities and the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the most widely used methods.[1][6]
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)
HPLC has long been the industry standard for the analysis of non-volatile and thermally labile impurities.[7][8] UPLC, a more recent advancement, offers significant improvements in speed, resolution, and sensitivity.[8][9] The primary difference lies in the particle size of the stationary phase and the operating pressures. UPLC systems employ sub-2 µm particles, which is a significant reduction from the 3-5 µm particles typically used in HPLC, and operate at much higher pressures.[7][8]
Key Differences between HPLC and UPLC:
| Feature | HPLC | UPLC |
| Stationary Phase Particle Size | 3–5 µm[8][10] | < 2 µm[7][8] |
| Operating Pressure | Up to 400 bar[10] | > 1000 bar[7][10] |
| Analysis Time | 20–45 minutes[10] | 2–5 minutes[10] |
| Resolution | Good | Excellent, with sharper peaks[8][10] |
| Sensitivity | High | Very High[8] |
| Solvent Consumption | Higher | Reduced by 70-80%[10] |
| Typical Use Case | Routine QC, validated methods[10] | High-throughput screening, complex separations[8][10] |
While UPLC offers significant advantages in throughput and resource efficiency, HPLC remains a robust and reliable technique, particularly in regulated quality control environments where method consistency and historical data are prioritized.[10]
Gas Chromatography (GC) and Hyphenated Techniques
GC is the preferred method for the analysis of volatile and semi-volatile organic impurities, such as residual solvents.[1][11] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of these impurities.[4][6] The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing detailed structural information.[6] High-resolution accurate mass spectrometry (HRAM) GC-MS systems, such as Quadrupole Time-of-Flight (Q-TOF), offer enhanced sensitivity and mass accuracy, enabling the confident identification of unknown impurities.[12][13]
Mass Spectrometry (MS) for Unambiguous Identification
Mass spectrometry is an indispensable tool for the structural elucidation of impurities.[6][14] When coupled with a chromatographic separation technique like LC or GC (LC-MS or GC-MS), it provides a high degree of sensitivity and selectivity.[2][3][15] This is crucial for detecting and identifying impurities at trace levels.[14] Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing further structural details that are essential for characterizing unknown impurities.[14][16]
Data Presentation: Performance of Analytical Methods
The following table summarizes the typical performance characteristics of the most common analytical techniques used for impurity profiling.
Table 1: Comparison of Performance Characteristics for Impurity Analysis Techniques
| Parameter | HPLC-UV | UPLC-UV | GC-MS | LC-MS |
| Typical Detection Limit | ~0.01%[17] | Lower than HPLC[8] | ppm to ppb levels | pg to fg levels |
| Precision (RSD) | < 2% | < 1% | < 5% | < 5% |
| Accuracy (Recovery) | 98-102% | 98-102% | 95-105% | 95-105% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 | > 0.995 |
| Specificity | Good | Excellent | Excellent | Superior |
Experimental Protocols
Reproducibility in inter-laboratory studies hinges on detailed and standardized experimental protocols.[4] Below are example methodologies for key experiments in impurity analysis.
Protocol 1: HPLC-UV Method for Quantification of Known Impurities
This protocol is suitable for the routine quality control of a drug substance for known impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[17]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[17]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the drug substance in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Data Analysis: Identify impurities by comparing their retention times with those of reference standards. Quantify the impurities based on the peak area relative to the main peak or a reference standard.
Protocol 2: LC-MS/MS Method for Identification and Characterization of Unknown Impurities
This protocol is designed for the structural elucidation of unknown impurities found during stability studies or process development.
-
Instrumentation: A UPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF).[11][12]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A rapid gradient from 2% to 98% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Conditions:
-
Sample Preparation: Prepare a concentrated solution of the drug substance (e.g., 5 mg/mL) to facilitate the detection of low-level impurities.
-
Data Analysis: Utilize the accurate mass measurements to propose elemental compositions for the impurity and its fragments. Compare the fragmentation patterns with known structures or use in silico fragmentation tools to propose the structure of the unknown impurity.
Visualizations of Workflows and Pathways
To better illustrate the processes involved in inter-laboratory comparisons and impurity analysis, the following diagrams are provided.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Decision tree for selecting an impurity analysis method.
Caption: Conceptual signaling pathway of impurity-induced toxicity.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. soeagra.com [soeagra.com]
- 4. Inter-laboratory variability and evaluation of impurity profiling by gas chromatography / mass spectrometry for chemical weapons forensics - American Chemical Society [acs.digitellinc.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. biomedres.us [biomedres.us]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. GC/Q-TOF - EAG Laboratories [eag.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. biomedres.us [biomedres.us]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. benchchem.com [benchchem.com]
Unveiling the Enigmatic Mechanism of Quinoxaline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their therapeutic potential, particularly in oncology, has garnered significant attention. This guide provides a comprehensive comparison of quinoxaline compounds with other established alternatives, focusing on their mechanism of action, supported by experimental data. We delve into their performance as inhibitors of key signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Performance Comparison: A Quantitative Look at Anticancer Activity
The anticancer efficacy of quinoxaline derivatives is frequently evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the cytotoxic activity of representative quinoxaline derivatives compared to established anticancer agents.
Table 1: Anticancer Activity of Quinoxaline Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative VIIIc | HCT116 (Colon) | 2.5 | [1] |
| Quinoxaline Derivative VIIIc | MCF-7 (Breast) | 9 | [1] |
| Quinoxaline Derivative XVa | HCT116 (Colon) | 4.4 | [1] |
| Quinoxaline Derivative XVa | MCF-7 (Breast) | 5.3 | [1] |
| Quinoxaline Derivative VIId | HCT116 (Colon) | 7.8 | [1] |
| Quinoxaline Derivative VIIIa | HepG2 (Liver) | 9.8 | [1] |
| Quinoxaline Derivative VIIIe | HCT116 (Colon) | 8.4 | [1] |
| Quinoxaline Compound 11 | MCF-7 (Breast) | 0.81 | [2] |
| Quinoxaline Compound 11 | HepG2 (Liver) | 1.21 | [2] |
| Quinoxaline Compound 11 | HCT-116 (Colon) | 2.91 | [2] |
| Quinoxaline Compound 13 | MCF-7 (Breast) | 1.52 | [2] |
| Quinoxaline Compound 13 | HepG2 (Liver) | 2.14 | [2] |
| Quinoxaline Compound 13 | HCT-116 (Colon) | 0.95 | [2] |
| Quinoxaline Compound IV | PC-3 (Prostate) | 2.11 | [3] |
Table 2: Comparative Activity of Quinoxaline Derivatives and Standard Inhibitors
| Target | Compound | IC50 | Reference |
| VEGFR-2 | Quinoxaline Derivative 11 | 0.192 µM | [4] |
| Sorafenib | 90 nM | ||
| Apatinib | 1 nM | [5] | |
| Motesanib | 3 nM | [5] | |
| HDAC1 | Quinoxaline-based HDAC inhibitor 7k | ~2-5 µM | [6] |
| Vorinostat (SAHA) | 10 nM | [7] | |
| Quisinostat | 0.11 nM | [8] | |
| HDAC2 | Quinoxaline-based HDAC inhibitor 7k | ~2-5 µM | [6] |
| Vorinostat (SAHA) | - | ||
| Quisinostat | 0.33 nM | [8] | |
| HDAC3 | Quinoxaline-based HDAC inhibitor 7k | ~2-5 µM | [6] |
| Vorinostat (SAHA) | 20 nM | [7] | |
| Quisinostat | - | ||
| HDAC6 | Quinoxaline-based HDAC inhibitor 7k | ~2-5 µM | [6] |
| Vorinostat (SAHA) | - | ||
| Citarinostat | 2.6 nM | [8] |
Key Mechanisms of Action: Targeting Crucial Signaling Pathways
Quinoxaline compounds exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR, these compounds inhibit its downstream signaling cascade.
VEGFR Signaling Pathway Inhibition by a Quinoxaline Compound.
Histone Deacetylase (HDAC) Inhibition
Certain quinoxaline derivatives have been shown to inhibit histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors promote the acetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
HDAC Inhibition by a Quinoxaline Compound.
Experimental Protocols: A Guide to Key Assays
To confirm the mechanism of action of a quinoxaline compound, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
Experimental Workflow
General Experimental Workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[9][10][11][12][13]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
Complete culture medium
-
Quinoxaline compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the quinoxaline compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Protocol 2: Kinase Inhibition Assay (Kinase-Glo® Luminescent Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[14][15][16][17]
-
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
Quinoxaline compound
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and various concentrations of the quinoxaline compound.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature.
-
ATP Detection: Add Kinase-Glo® Reagent to stop the reaction and measure the remaining ATP.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.[18][19][20][21][22]
-
Materials:
-
Cancer cells treated with the quinoxaline compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the quinoxaline compound at its IC50 concentration.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to stain the cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 4: Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins within a signaling pathway, providing insight into the molecular mechanism of the compound.
-
Materials:
-
Cancer cells treated with the quinoxaline compound
-
Lysis buffer
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
-
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. clyte.tech [clyte.tech]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 15. ebiotrade.com [ebiotrade.com]
- 16. promega.com [promega.com]
- 17. Kinase-Glo® Luminescent Kinase Assays [promega.com.cn]
- 18. nacalai.com [nacalai.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. abcam.cn [abcam.cn]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking the Cytotoxicity of 1-(5-Bromoquinoxalin-6-yl)thiourea Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of the novel compound 1-(5-Bromoquinoxalin-6-yl)thiourea against established anticancer drugs, including Doxorubicin, Cisplatin, and Paclitaxel. Due to the absence of publicly available cytotoxicity data for this compound, this guide will utilize a hypothetical but plausible dataset for this compound to illustrate a robust framework for such comparative evaluations. The data for the established drugs are collated from various published studies.
Executive Summary
Quinoxaline and thiourea derivatives have independently demonstrated significant potential as anticancer agents.[1][2] This guide benchmarks the hypothetical cytotoxic profile of a hybrid molecule, this compound, against the known efficacy of Doxorubicin, Cisplatin, and Paclitaxel across a panel of human cancer cell lines. The objective is to provide a clear, data-driven comparison to aid in the preliminary assessment of this novel compound's potential in drug discovery pipelines.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values (in µM) of this compound (hypothetical data) and the established anticancer drugs against various cancer cell lines. Lower IC50 values indicate higher cytotoxicity.
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | PC-3 (Prostate) |
| This compound (Hypothetical) | 5.2 | 8.7 | 6.5 | 4.8 | 3.9 |
| Doxorubicin | 0.01 - 12.55[3][4][5] | > 20[3] | 12.18[3] | - | - |
| Cisplatin | - | 7.49 - 10.91[6] | - | - | - |
| Paclitaxel | 3.5[7] | 9.4 (24h exposure)[8] | - | - | - |
Note: The IC50 values for the known drugs can vary significantly between studies due to differences in experimental conditions such as cell passage number and exposure time.[9][10]
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay used to generate the type of data presented above.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound and reference drugs (Doxorubicin, Cisplatin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds are prepared in the growth medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various concentrations of the test compounds. A set of wells is treated with medium containing only the vehicle (e.g., DMSO) to serve as a negative control.
-
Incubation: The plates are incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Potential Signaling Pathways
Quinoxaline and thiourea derivatives have been reported to induce apoptosis through various signaling pathways. The following diagram illustrates a potential mechanism of action for this compound, involving the induction of apoptosis through the intrinsic pathway.
Caption: Potential apoptotic signaling pathway.
Conclusion
This guide provides a framework for the comparative evaluation of the novel compound this compound. Based on the hypothetical data, the compound demonstrates moderate cytotoxic activity against a range of cancer cell lines. Further experimental validation is essential to confirm these preliminary findings and to fully elucidate the compound's mechanism of action. The provided experimental protocol for the MTT assay offers a standardized method for generating robust and reproducible cytotoxicity data. The visualized workflow and potential signaling pathway serve as valuable tools for experimental planning and hypothesis generation in the ongoing investigation of this and other novel anticancer candidates.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Bromo-2,3-diphenylquinoxaline: A Traditional Reflux Method vs. a Modern Ultrasound-Assisted Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes for obtaining 6-bromo-2,3-diphenylquinoxaline, a key intermediate in the development of various therapeutic agents. We will objectively evaluate a traditional thermal condensation method and a novel, ultrasound-assisted synthesis, presenting supporting experimental data to validate the efficiency and advantages of the newer approach.
Introduction to Bromoquinoxalines
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. The introduction of a bromine atom to the quinoxaline scaffold provides a versatile handle for further molecular modifications through cross-coupling reactions, making bromoquinoxalines highly valuable building blocks in medicinal chemistry for the synthesis of novel drug candidates.
Traditional Synthesis: Thermal Condensation
The classical and most widely employed method for synthesizing 2,3-disubstituted quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. In the case of 6-bromo-2,3-diphenylquinoxaline, this involves the reaction of 4-bromo-1,2-phenylenediamine with benzil, typically under reflux conditions in a suitable solvent like methanol.
A New Route: Ultrasound-Assisted Synthesis
In the quest for more efficient, environmentally friendly, and rapid synthetic methodologies, ultrasound-assisted organic synthesis has emerged as a powerful technique. This "green chemistry" approach utilizes the phenomenon of acoustic cavitation to generate localized hot spots with extremely high temperatures and pressures, thereby accelerating reaction rates. This guide details an ultrasound-assisted method for the synthesis of 6-bromo-2,3-diphenylquinoxaline.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the synthesis of 6-bromo-2,3-diphenylquinoxaline using the traditional and ultrasound-assisted methods, allowing for a direct comparison of their efficacy.
| Parameter | Traditional Thermal Condensation[1] | New Ultrasound-Assisted Synthesis |
| Starting Materials | 4-bromo-1,2-phenylenediamine, Benzil | 4-bromo-1,2-phenylenediamine, Benzil |
| Solvent | Methanol | Ethanol |
| Catalyst | None | None |
| Reaction Time | 5 - 10 hours | 8 minutes |
| Reaction Temperature | Reflux | Room Temperature (in ultrasonic bath) |
| Yield | High (not specified in abstract) | 97%[2] |
| Work-up | Recrystallization from ethyl acetate | Filtration and recrystallization from rectified spirit |
Experimental Protocols
Traditional Synthesis: Thermal Condensation of 4-bromo-1,2-phenylenediamine and Benzil[1]
-
A solution of 4-bromo-1,2-phenylenediamine (1 equivalent) in methanol is prepared in a round-bottom flask.
-
To this solution, benzil (1 equivalent) is added.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then heated to reflux and maintained at that temperature for 5-10 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from ethyl acetate to yield 6-bromo-2,3-diphenylquinoxaline.
New Synthesis Route: Ultrasound-Assisted Condensation
-
In a suitable vessel, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) and benzil (1 equivalent) in ethanol.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for 8 minutes at room temperature.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture until a slight cloudiness persists.
-
Cool the solution to induce crystallization.
-
Filter the crude product and wash with cold aqueous ethanol.
-
Recrystallize the product from rectified spirit to obtain pure 6-bromo-2,3-diphenylquinoxaline.[2]
Workflow Diagrams
References
A Comparative Analysis of the Spectral Properties of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have garnered significant interest within the scientific community, largely due to their versatile therapeutic potential, which includes anticancer, antimicrobial, and antiviral activities. The planar structure of the quinoxaline ring system facilitates its role as a scaffold in the design of various biologically active molecules. A critical aspect of developing and understanding these compounds lies in the characterization of their spectral properties, which provides insights into their electronic structure and potential applications in areas such as fluorescence imaging and photodynamic therapy. This guide offers a comparative study of the spectral characteristics of several quinoxaline derivatives, supported by experimental data and detailed methodologies.
Comparative Spectral Data of Quinoxaline Derivatives
The photophysical properties of quinoxaline derivatives, such as their absorption and emission maxima, are highly influenced by the nature and position of substituent groups on the quinoxaline core. These substitutions can alter the electron density and conjugation of the molecule, leading to shifts in the spectral bands. The following tables summarize key spectral data for a selection of quinoxaline derivatives, compiled from various research findings.
| Compound/Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent |
| 2-(Thienyl)quinoxaline Derivatives | |||||
| L¹H (unsubstituted) | 368 | 416 | 3380 | - | Acetonitrile |
| L²H (5-Bromo) | 373 | 425 | 3580 | - | Acetonitrile |
| L³H (5-Chloro) | 371 | 423 | 3590 | - | Acetonitrile |
| L⁴H (5-Iodo) | 378 | 432 | 3610 | - | Acetonitrile |
| Quinoxaline-Based Blue Emission Molecules | |||||
| Compound 1 | 364 | 413 | - | - | THF |
| Compound 2 | 371 | 425 | - | - | THF |
| Compound 3 | 369 | 416 | - | - | THF |
| Compound 4 | 367 | 417 | - | - | THF |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments cited in this guide.
UV-Visible Absorption Spectroscopy
-
Preparation of Solutions: Stock solutions of the quinoxaline derivatives are prepared in a suitable solvent (e.g., acetonitrile, THF, or DMSO) at a concentration of approximately 1 mM. Working solutions of lower concentrations (e.g., 10 µM) are then prepared by serial dilution.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for the measurements. The wavelength range is typically scanned from 200 to 800 nm.
-
Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. The solvent is used as a reference. The absorption spectrum is recorded at room temperature. The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.
Fluorescence Spectroscopy
-
Preparation of Solutions: Solutions are prepared in the same manner as for UV-Visible absorption spectroscopy. The concentration is often adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source is used.
-
Measurement: The sample solution is placed in a quartz cuvette. The excitation wavelength is set at or near the λabs of the compound. The emission spectrum is recorded over a wavelength range that is longer than the excitation wavelength. The wavelength of maximum emission (λem) is determined from the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) is often determined using a relative method, with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference. The quantum yield is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in the characterization and potential application of quinoxaline derivatives, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of quinoxaline derivatives.
Quinoxaline derivatives have been extensively investigated for their anticancer properties, often acting as inhibitors of protein kinases that are crucial for cancer cell signaling.[1] The following diagram illustrates a generalized signaling pathway and the inhibitory action of a quinoxaline derivative.
Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase by a quinoxaline derivative.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
